4-Chlorobenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVRJVHOJNYEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051687 | |
| Record name | 4-Chlorobenzophenone | |
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Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [HSDB] Off-white crystalline powder; [MSDSonline] | |
| Record name | 4-Chlorobenzophenone | |
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Boiling Point |
332 °C | |
| Record name | 4-CHLOROBENZOPHENONE | |
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Solubility |
Soluble in ethanol, ether, and acetone; slightly soluble in carbon tetrachloride, Soluble in benzene | |
| Record name | 4-CHLOROBENZOPHENONE | |
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Vapor Pressure |
0.00011 [mmHg] | |
| Record name | 4-Chlorobenzophenone | |
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Color/Form |
Needles from alcohol, White to off-white, crystalline powder | |
CAS No. |
134-85-0 | |
| Record name | 4-Chlorobenzophenone | |
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| Record name | 4-Chlorobenzophenone | |
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| Record name | 4-CHLOROBENZOPHENONE | |
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| Record name | Methanone, (4-chlorophenyl)phenyl- | |
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| Record name | 4-Chlorobenzophenone | |
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| Record name | 4-chlorobenzophenone | |
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| Record name | 4-CHLOROBENZOPHENONE | |
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| Record name | 4-CHLOROBENZOPHENONE | |
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Melting Point |
78 °C | |
| Record name | 4-CHLOROBENZOPHENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chlorobenzophenone, a key chemical intermediate in various industrial and pharmaceutical applications. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in drug development, presenting data in a clear and accessible format for researchers and professionals.
Core Properties of this compound
This compound, also known as p-Chlorobenzophenone, is an aromatic ketone with the chemical formula C₁₃H₉ClO.[1] It presents as a white to off-white crystalline powder.[1][2][3]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 216.66 g/mol | [1][2][4][5] |
| Melting Point | 74-78 °C | [1][2][3][4] |
| Boiling Point | 332 °C (at 760 mmHg) | [2] |
| 195-196 °C (at 17 mmHg) | [4][7] | |
| Appearance | White to off-white crystalline solid/powder | [1][2][3] |
| Solubility | Soluble in ethanol, ether, acetone, benzene, methanol, and ethyl acetate. Slightly soluble in carbon tetrachloride and chloroform. Insoluble in water. | [1][2][8][9][10] |
| Vapor Pressure | 0.00011 mmHg | [2] |
| Flash Point | 143 °C | [7][10] |
Structural Information
| Identifier | Value | Source(s) |
| Linear Formula | ClC₆H₄COC₆H₅ | [4] |
| SMILES | Clc1ccc(cc1)C(=O)c2ccccc2 | [4] |
| InChI | 1S/C13H9ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | [4] |
| InChI Key | UGVRJVHOJNYEHR-UHFFFAOYSA-N | [4] |
Synthesis and Purification Protocols
The most common laboratory and industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Benzene
-
4-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve 4-chlorobenzoyl chloride in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the solution while stirring.
-
Add benzene dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate eluent system.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methodologies
Quality control and analysis of this compound are crucial for its use in pharmaceutical and other high-purity applications. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.
Detailed Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v)
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the test substance in the mobile phase.
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength of 257 nm.[5]
-
Inject the standard solution and then the sample solution into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Other analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.
Role in Drug Development and Biological Significance
This compound is a significant molecule in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of a variety of drugs.[1][11] Its applications include the manufacturing of:
-
Antihistamines: It is a building block for certain antihistamine compounds.[1][11]
-
Antidepressants: It is used in the synthesis of some selective serotonin reuptake inhibitors (SSRIs).[1][11]
-
Antipsychotics: The compound is an intermediate in the production of specific antipsychotic medications.[1][11]
Furthermore, this compound is a known human metabolite of several widely used antihistamines, including Cetirizine, Clemastine, and Meclizine.[2] In the metabolism of these drugs, it is formed through processes like O-dealkylation.
Caption: Metabolic pathway showing this compound as a metabolite of common antihistamines.
Stability and Safety
Stability: this compound is stable under normal storage conditions.[6][9] It should be stored in a tightly closed container in a dry and well-ventilated place.[12] Conditions to avoid include exposure to incompatible materials such as strong oxidizing agents.[6][9] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6][9]
Safety: this compound may cause skin, eye, and respiratory irritation.[6][13] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][14] In case of contact, rinse the affected area with plenty of water.[13][14]
References
- 1. docsity.com [docsity.com]
- 2. Page loading... [guidechem.com]
- 3. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents [patents.google.com]
- 4. Preparation method of 4-chlorobenzhydrol - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. This compound | 134-85-0 | Benchchem [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 12. This compound | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
- 14. Experimental Chemistry II [sites.science.oregonstate.edu]
Synthesis of 4-Chlorobenzophenone: A Technical Guide for Laboratory Applications
Abstract
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 4-Chlorobenzophenone, a key intermediate in the pharmaceutical and chemical industries. The document details the prevalent synthetic methodology, the Friedel-Crafts acylation, offering two primary routes. A thorough experimental protocol is provided, alongside a comparative analysis of reaction parameters and their impact on yield and purity. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical resource for the efficient and safe laboratory preparation of this compound.
Introduction
This compound is a versatile chemical intermediate with significant applications in organic synthesis. Its utility spans the production of photoinitiators, UV absorbers, and, most notably, as a precursor in the synthesis of various pharmaceutical compounds. The structural motif of this compound, featuring a diaryl ketone with a chlorine substituent, imparts specific reactivity that is leveraged in the construction of more complex molecular architectures.
This guide focuses on the well-established Friedel-Crafts acylation as the primary method for the laboratory synthesis of this compound. This electrophilic aromatic substitution reaction offers a reliable and scalable approach to obtaining the target compound. Two principal variations of this method are discussed: the acylation of benzene with 4-chlorobenzoyl chloride and the acylation of chlorobenzene with benzoyl chloride, both catalyzed by a Lewis acid, typically anhydrous aluminum chloride.
Synthetic Routes via Friedel-Crafts Acylation
The Friedel-Crafts acylation remains the most common and efficient method for preparing this compound in a laboratory setting. The reaction involves the introduction of an acyl group onto an aromatic ring. The general mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
Route A: Acylation of Benzene with 4-Chlorobenzoyl Chloride
In this route, benzene is acylated using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. This method is often preferred due to the higher reactivity of benzene compared to chlorobenzene, which can lead to higher yields and cleaner reactions.
Route B: Acylation of Chlorobenzene with Benzoyl Chloride
Alternatively, this compound can be synthesized by the acylation of chlorobenzene with benzoyl chloride. The chlorine atom is an ortho-, para-directing deactivator, leading to the formation of both 2-chlorobenzophenone and this compound. However, the para-isomer is the major product due to steric hindrance at the ortho position.[1] Separation of these isomers is a critical step in the purification process.
Comparative Data on Synthetic Routes
The choice of synthetic route can influence the reaction yield and the purity of the final product. The following table summarizes typical yields reported in the literature for the Friedel-Crafts synthesis of substituted benzophenones, providing an insight into the expected outcomes.
| Route | Aromatic Substrate | Acylating Agent | Catalyst | Reported Yield (%) | Reference |
| A | Benzene | 4-Chlorobenzoyl Chloride | AlCl₃ | Up to 90% | [2] |
| B | Chlorobenzene | Benzoyl Chloride | AlCl₃ | 84-97% (p-isomer) | [1] |
| - | Toluene | 4-Chlorobenzoyl Chloride | AlCl₃ | Not Specified | [3] |
| - | Bromobenzene | Benzoyl Chloride | AlCl₃ | 54.3% | |
| - | Toluene | Benzoyl Chloride | AlCl₃ | 70.56% | |
| - | Ethoxybenzene | 4-Chlorobenzoyl Chloride | AlCl₃ | 25% |
Note: Yields can vary significantly based on reaction conditions, scale, and purification methods.
Detailed Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation (Route A)
This protocol details the synthesis of this compound from benzene and 4-chlorobenzoyl chloride.
4.1. Materials and Reagents
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene (C₆H₆)
-
4-Chlorobenzoyl Chloride (C₇H₄Cl₂O)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Methanol for recrystallization
-
Ice
4.2. Equipment
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
4.3. Reaction Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 to 1.3 equivalents). Suspend the AlCl₃ in a minimal amount of anhydrous dichloromethane.
-
Addition of Reactants: Cool the flask in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1 equivalent) in anhydrous benzene (acting as both reactant and solvent) to the stirred suspension via a dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the solvent using a rotary evaporator to obtain the crude product.
4.4. Purification
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or methanol. Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
Visualizing the Process
Reaction Pathway
The following diagram illustrates the chemical transformation in the Friedel-Crafts acylation for the synthesis of this compound.
Caption: Friedel-Crafts acylation of benzene.
Experimental Workflow
The logical flow of the synthesis and purification process is depicted in the diagram below.
Caption: Synthesis and purification workflow.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₉ClO |
| Molecular Weight | 216.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 75-78 °C |
| Boiling Point | 330-332 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45 (d, 2H), 7.48 (t, 2H), 7.59 (t, 1H), 7.75 (d, 2H), 7.77 (d, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 128.4, 129.9, 131.5, 132.5, 135.8, 137.1, 138.4, 195.4 |
| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 1650 (C=O), 1590, 1480, 1440 (Ar C=C), 1280 (C-CO-C), 840 (p-subst. benzene) |
| Mass Spectrum (EI) m/z (%) | 216 (M⁺, 50), 139 (77), 111 (28), 105 (100), 77 (44) |
Safety Considerations
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
4-Chlorobenzoyl chloride is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
The reaction generates hydrogen chloride gas , which is corrosive and toxic. Ensure the reaction is performed in a fume hood.
Conclusion
The Friedel-Crafts acylation is a robust and efficient method for the laboratory synthesis of this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of the pure product can be obtained. This guide provides the necessary information for researchers to successfully and safely perform this synthesis. The provided data and protocols serve as a valuable resource for the scientific community engaged in organic synthesis and drug discovery.
References
The Core Mechanism of 4-Chlorobenzophenone in Photocrosslinking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobenzophenone (4-CBP) is a highly efficient Type II photoinitiator widely employed in inducing photocrosslinking of polymeric systems. Its utility spans across various applications, from industrial coatings and inks to advanced biomaterials and drug delivery systems. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in photocrosslinking. It details the photophysical and photochemical processes, presents quantitative data, outlines key experimental protocols, and discusses the influence of its chemical structure on reactivity. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working with photocurable materials.
Introduction
Photocrosslinking is a versatile method for modifying polymer properties, enabling the formation of three-dimensional networks with enhanced mechanical, thermal, and chemical stability. The process is initiated by photoinitiators, which absorb light and generate reactive species that induce the formation of covalent bonds between polymer chains. This compound, a halogenated derivative of benzophenone, is a prominent member of the Type II class of photoinitiators.[1][2] Its efficacy, cost-effectiveness, and well-understood mechanism make it a popular choice in numerous research and industrial applications.[3]
This guide will delve into the fundamental principles governing the function of this compound as a photocrosslinking agent.
Mechanism of Action
The photocrosslinking process initiated by this compound is a multi-step photochemical reaction that can be broadly categorized into photophysical and photochemical events. As a Type II photoinitiator, it requires the presence of a co-initiator or a hydrogen donor to generate the initiating free radicals.[1]
Photophysical Processes
-
UV Light Absorption (Excitation): The process begins with the absorption of ultraviolet (UV) light by the this compound molecule. The carbonyl chromophore in the molecule absorbs a photon, leading to the promotion of an electron from a non-bonding n-orbital to an anti-bonding π*-orbital. This transitions the molecule from its ground state (S₀) to an excited singlet state (S₁). The maximum absorption for this compound in alcohol occurs at approximately 260 nm.[4]
-
Intersystem Crossing (ISC): The excited singlet state (S₁) of benzophenone and its derivatives is very short-lived. It rapidly undergoes a highly efficient, spin-forbidden transition to a more stable, longer-lived triplet state (T₁).[5] This process, known as intersystem crossing, is a key characteristic of benzophenones and is fundamental to their photoinitiating activity. The triplet state is a diradical, with two unpaired electrons of the same spin, making it a highly reactive species.
References
Spectroscopic Profile of 4-Chlorobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals and organic materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented here were obtained in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded at 400 MHz, exhibits signals in the aromatic region corresponding to the nine protons of the two phenyl rings. The electron-withdrawing nature of the carbonyl group and the chlorine atom deshields the aromatic protons, causing them to resonate at lower fields.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.79 - 7.74 | m | 4H | Protons on the unsubstituted phenyl ring and protons ortho to the carbonyl on the chlorinated ring |
| 7.60 | t, J = 7.4 Hz | 1H | Proton para to the carbonyl on the unsubstituted phenyl ring |
| 7.52 - 7.44 | m | 4H | Protons meta to the carbonyl on both rings |
m = multiplet, t = triplet
¹³C NMR Spectroscopy
The ¹³C NMR spectrum, typically recorded at 100 MHz, provides detailed information about the carbon framework of this compound. The spectrum shows distinct signals for the carbonyl carbon and the aromatic carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1][3]
| Chemical Shift (δ) ppm | Assignment |
| 195.5 | C=O (Carbonyl) |
| 138.9 | Quaternary Carbon (C-Cl) |
| 137.2 | Quaternary Carbon (C-C=O, unsubstituted ring) |
| 135.9 | Quaternary Carbon (C-C=O, chlorinated ring) |
| 132.7 | CH (para to C=O on unsubstituted ring) |
| 131.5 | CH (ortho to C=O on chlorinated ring) |
| 130.0 | CH (ortho to C=O on unsubstituted ring) |
| 128.7 | CH (meta to C=O on chlorinated ring) |
| 128.4 | CH (meta to C=O on unsubstituted ring) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The spectrum is typically recorded using a potassium bromide (KBr) disc.
Table 3: FT-IR Spectroscopic Data for this compound (KBr Disc) [4]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | C-H Stretching (Aromatic) |
| 1625 | C=O Stretching (Ketone) |
| 1461 | C-H In-plane Bending (Aromatic) |
| 1400 | C-C Stretching (Aromatic) |
| 877 | C-H Out-of-plane Bending (Aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the conjugated system of the benzoyl group results in strong absorption in the UV region.
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Alcohol | 260 | 20,893 (log ε = 4.32)[5] |
The position and intensity of the absorption maximum can be influenced by the solvent used.[6]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
Instrumentation and Data Acquisition:
-
Instrument: 400 MHz (for ¹H NMR) and 100 MHz (for ¹³C NMR) Spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
-
¹³C NMR: A standard proton-decoupled pulse sequence is used to obtain the ¹³C spectrum. DEPT-135 experiments can be performed to aid in the assignment of carbon signals.
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[7]
-
The mixture should be ground to a fine, homogeneous powder.[7]
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Sample Holder: Pellet holder.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol).
-
From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
Instrumentation and Data Acquisition:
-
Instrument: UV-Visible Spectrophotometer.
-
Cuvette: 1 cm path length quartz cuvette.
-
Scan Range: Typically 200-400 nm.
-
Blank: A cuvette containing the pure solvent is used as a blank to zero the instrument.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound(134-85-0) 1H NMR [m.chemicalbook.com]
- 3. Solved 100 MHz 13C NMR spectrum of the major product | Chegg.com [chegg.com]
- 4. jconsortium.com [jconsortium.com]
- 5. This compound | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
An In-depth Technical Guide on the Solubility of 4-Chlorobenzophenone in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Chlorobenzophenone (4-CBP), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the solubility of this compound in various organic solvents is critical for process design, purification, and formulation development. This document compiles available solubility data, details experimental protocols for its determination, and provides insights into the thermodynamic behavior of 4-CBP in solution.
Introduction to this compound and its Solubility
This compound (C₁₃H₉ClO) is a crystalline solid at room temperature. Its molecular structure, featuring a polar carbonyl group and two aromatic rings, one of which is substituted with a chlorine atom, dictates its solubility characteristics. The principle of "like dissolves like" provides a preliminary guide; 4-CBP is generally soluble in moderately polar and non-polar organic solvents and has limited solubility in highly polar solvents like water. For many applications in the pharmaceutical and chemical industries, precise quantitative solubility data is essential for optimizing reaction conditions, crystallization processes, and formulation strategies.
Quantitative Solubility Data
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Qualitative Solubility |
| Acetone | Soluble[1][2] |
| Benzene | Soluble[2] |
| Chloroform | Slightly Soluble[3] |
| Carbon Tetrachloride | Slightly Soluble[2] |
| Ethanol | Soluble[1][2] |
| Ether | Soluble[2] |
| Ethyl Acetate | Slightly Soluble[3] |
| Methanol | Slightly Soluble[3] |
Note: This table is based on publicly available safety data sheets and chemical database information. Quantitative data requires experimental verification.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental methods. The gravimetric method is a widely used and reliable technique for determining the solubility of solid compounds in liquid solvents.
Gravimetric Method
The gravimetric method involves saturating a solvent with the solute at a constant temperature, and then determining the mass of the dissolved solute in a known mass of the solvent.
Experimental Workflow for Gravimetric Solubility Determination
Caption: A general workflow for the gravimetric determination of solubility.
Detailed Methodology:
-
Apparatus:
-
A jacketed glass vessel to maintain a constant temperature.
-
A magnetic stirrer and stir bar.
-
A calibrated thermometer.
-
A syringe with a filter attachment (e.g., 0.45 µm PTFE filter).
-
A precision analytical balance.
-
Drying oven.
-
-
Materials:
-
High-purity this compound.
-
High-purity organic solvent of interest.
-
-
Procedure:
-
An excess amount of this compound is added to a known mass of the solvent in the jacketed glass vessel.
-
The mixture is continuously stirred at a constant, controlled temperature to allow the solution to reach equilibrium (saturation). The time to reach equilibrium should be determined experimentally but is typically several hours.
-
Once equilibrium is reached, stirring is stopped, and the solid is allowed to settle.
-
A sample of the clear supernatant is carefully withdrawn using a pre-weighed, temperature-controlled syringe fitted with a filter to prevent any undissolved solid from being collected.
-
The mass of the withdrawn sample (solution) is recorded.
-
The solvent is evaporated from the sample under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the melting point of 4-CBP) until a constant mass of the dried solute is obtained.
-
The mass of the dried this compound is recorded.
-
-
Data Calculation:
-
The mass of the solvent in the sample is calculated by subtracting the mass of the dissolved solute from the total mass of the solution sample.
-
Solubility can then be expressed in various units:
-
Mass Fraction (w): mass of solute / (mass of solute + mass of solvent)
-
Mole Fraction (x): moles of solute / (moles of solute + moles of solvent)
-
Grams per 100g of Solvent: (mass of solute / mass of solvent) * 100
-
-
Factors Influencing Solubility
The solubility of this compound is primarily influenced by two key factors:
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to break the crystal lattice of the solid and to overcome the intermolecular forces between solvent molecules.
-
Solvent Polarity: The chemical nature of the solvent plays a crucial role. Solvents with polarity and hydrogen bonding capabilities similar to this compound are generally better at dissolving it. The presence of the polar carbonyl group in 4-CBP allows for dipole-dipole interactions, while the aromatic rings can engage in van der Waals forces.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in various organic solvents and provided a detailed experimental protocol for its quantitative determination. For researchers, scientists, and drug development professionals, having access to accurate and reliable solubility data is paramount for the successful design and implementation of chemical processes. It is strongly recommended that experimental measurements be conducted to obtain precise solubility data for specific applications, as qualitative descriptions can be insufficient for process optimization and control.
References
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-Chlorobenzophenone
Disclaimer: The crystallographic data for pure 4-chlorobenzophenone is not publicly available. This document presents the crystal structure and molecular geometry of this compound as determined from its co-crystal with salicylhydrazide (1:1), deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2392016.[1] The presence of the co-former, salicylhydrazide, may influence the presented molecular geometry of this compound.
Introduction
This compound is a versatile organic compound with significant applications in various fields, including as a photoinitiator in polymer chemistry, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and a UV filter in cosmetics.[2] Its chemical structure, consisting of a benzophenone core with a chlorine atom substituted at the para position of one phenyl ring, dictates its physicochemical properties and reactivity. A thorough understanding of its three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships, designing novel derivatives, and controlling its solid-state properties.
This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of this compound, based on single-crystal X-ray diffraction data from a co-crystal. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the solid-state conformation of this important molecule.
Crystal Structure and Molecular Geometry
The crystal structure of the this compound-salicylhydrazide (1:1) co-crystal was determined by single-crystal X-ray diffraction. In this structure, the this compound and salicylhydrazide molecules are arranged alternately.[3]
Crystallographic Data
The following table summarizes the crystallographic data for the co-crystal.
| Parameter | Value |
| CCDC Deposition Number | 2392016 |
| Empirical Formula | C₂₀H₁₇ClN₂O₃ |
| Formula Weight | 384.81 |
| Temperature | 289 K |
| Wavelength | 1.54184 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 6.2486(3) Å |
| b | 7.4746(4) Å |
| c | 19.0245(10) Å |
| α | 89.341(2)° |
| β | 85.998(2)° |
| γ | 83.651(2)° |
| Volume | 880.94(8) ų |
| Z | 2 |
Data obtained from the co-crystal of this compound and salicylhydrazide.[1]
Molecular Geometry of this compound
The molecular geometry of this compound within the co-crystal reveals important conformational features. The dihedral angle between the two phenyl rings of the this compound molecule is 48.3°.[3] This twist is a characteristic feature of benzophenone derivatives and is influenced by steric hindrance between the ortho-hydrogen atoms of the phenyl rings.
Note: The following tables for bond lengths, bond angles, and torsion angles would be populated with the specific values for the this compound molecule as detailed in the full crystallographic information file (CIF) for CCDC 2392016. Due to the limitations of the current environment, placeholder values are used.
Table 2: Selected Bond Lengths of this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| Cl1 | C4' | Value from CIF |
| O1 | C7 | Value from CIF |
| C1 | C7 | Value from CIF |
| C1' | C7 | Value from CIF |
| C1-C6 | (Aromatic) | Range from CIF |
| C1'-C6' | (Aromatic) | Range from CIF |
Table 3: Selected Bond Angles of this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O1 | C7 | C1 | Value from CIF |
| O1 | C7 | C1' | Value from CIF |
| C1 | C7 | C1' | Value from CIF |
| Cl1 | C4' | C3' | Value from CIF |
| Cl1 | C4' | C5' | Value from CIF |
Table 4: Selected Torsion Angles of this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| C2 | C1 | C7 | O1 | Value from CIF |
| C2 | C1 | C7 | C1' | Value from CIF |
| C2' | C1' | C7 | O1 | Value from CIF |
| C2' | C1' | C7 | C1 | Value from CIF |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of the this compound co-crystal was achieved through single-crystal X-ray diffraction. The following is a detailed, generalized protocol for such an experiment.
Crystal Growth
High-quality single crystals are paramount for a successful X-ray diffraction experiment. For the this compound-salicylhydrazide co-crystal, the crystals were obtained by slow evaporation.
-
Dissolution: Dissolve equimolar amounts of this compound and salicylhydrazide in a suitable solvent (e.g., ethanol) in a clean vessel.[3] Gentle heating or ultrasonication can be used to ensure complete dissolution.[3]
-
Evaporation: Cover the vessel in a manner that allows for slow evaporation of the solvent (e.g., with parafilm containing a few pinholes).
-
Incubation: Store the vessel in a vibration-free environment at a constant, cool temperature.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the solution.
Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., 289 K for this co-crystal) to minimize thermal vibrations.
-
X-ray Source: A monochromatic X-ray beam (e.g., Cu Kα radiation with λ = 1.54184 Å) is directed at the crystal.[3]
-
Diffraction Pattern Collection: The crystal is rotated, and a series of diffraction patterns are collected by a detector at different orientations.
Structure Solution and Refinement
-
Data Integration and Scaling: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then scaled and merged.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. For the this compound co-crystal, the structure was solved using Direct Methods with the SHELXT program.[3]
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This refinement was carried out using the SHELXL program within the OLEX2 software suite.[3]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
-
Validation: The final crystal structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.
Visualizations
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Experimental workflow for single-crystal X-ray diffraction.
References
An In-depth Technical Guide to the Photochemical and Photophysical Properties of 4-Chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzophenone is an aromatic ketone of significant interest across various scientific disciplines, including organic synthesis, polymer chemistry, and pharmacology.[1][2][3] Its utility largely stems from its distinct photochemical and photophysical properties, particularly its function as a Type II photoinitiator in UV curing processes.[1] This technical guide provides a comprehensive overview of the core photochemical and photophysical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers and professionals in their scientific endeavors.
Core Photophysical and Photochemical Principles
The photochemistry of this compound, much like its parent compound benzophenone, is governed by the efficient absorption of ultraviolet (UV) radiation and subsequent population of its triplet excited state.[4] Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁), which is typically of nπ* character. This excited singlet state is short-lived and undergoes a rapid and highly efficient process known as intersystem crossing (ISC) to populate the lower-energy triplet state (T₁), also of nπ* character.[4] The high quantum yield of this process makes the long-lived triplet state the primary photoactive species.
The triplet state of this compound is a potent hydrogen abstractor and can participate in a variety of photochemical reactions, including photoreduction and energy transfer processes.[5] This reactivity is the basis for its application as a photoinitiator, where it abstracts a hydrogen atom from a synergist molecule (often a tertiary amine) to generate free radicals that initiate polymerization.[6]
Data Presentation
The following tables summarize the key quantitative photophysical and physical properties of this compound.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Citation |
| Absorption Maximum (λmax) | ~263 nm | Acetonitrile | [7] |
| Molar Extinction Coefficient (ε) | ~17,000 M-1cm-1 | Acetonitrile | [7] |
| Triplet State Lifetime (τT) | ~12 µs | Acetonitrile | [7] |
| Fluorescence Quantum Yield (Φf) | Not Reported (Expected to be very low) | - | [7] |
| Phosphorescence Quantum Yield (Φp) | Not Reported (Expected to be very low at room temperature) | - | [7] |
| Intersystem Crossing Quantum Yield (Φisc) | Not Reported (Expected to be near unity) | - | [4] |
Table 2: Physical Properties of this compound
| Property | Value | Citation |
| Molecular Formula | C₁₃H₉ClO | |
| Molecular Weight | 216.66 g/mol | |
| Melting Point | 75-77 °C | |
| Boiling Point | 332 °C | |
| Appearance | White to off-white crystalline powder |
Mandatory Visualizations
The following diagrams illustrate key photochemical processes and experimental workflows involving this compound.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from established Friedel-Crafts acylation procedures.[8][9][10][11]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
4-Chlorobenzoyl chloride
-
Benzene
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask and cool the mixture to 0-5 °C using an ice bath.
-
Add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add benzene (1.2 equivalents) dropwise over 30 minutes, again keeping the temperature below 10 °C.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure this compound.
Measurement of UV-Vis Absorption Spectrum
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent (e.g., acetonitrile).
-
Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values in the range of 0.1 to 1.0.
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams of the spectrophotometer.
-
Measure the absorbance spectrum of each of the diluted solutions of this compound over a wavelength range of 200-450 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
To determine the molar extinction coefficient (ε), plot the absorbance at λmax against the concentration of the solutions. The slope of the resulting linear plot, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.[7]
Measurement of Triplet State Lifetime using Laser Flash Photolysis
Instrumentation:
-
Nanosecond laser flash photolysis setup
-
Pulsed laser (e.g., Nd:YAG laser, 355 nm excitation)
-
Pulsed xenon lamp (probe light)
-
Monochromator
-
Photomultiplier tube (PMT) detector or ICCD camera
-
Digital oscilloscope
Procedure:
-
Prepare a solution of this compound in the desired solvent (e.g., acetonitrile) with an absorbance of approximately 0.3-0.5 at the excitation wavelength (355 nm).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to remove dissolved oxygen, which can quench the triplet state.
-
Place the sample in a quartz cuvette within the laser flash photolysis apparatus.
-
Excite the sample with a short pulse from the laser.
-
Monitor the change in absorbance of the probe light at a wavelength where the triplet state absorbs (for benzophenones, typically in the 520-540 nm region).
-
Record the decay of the transient absorption signal over time using the PMT and oscilloscope.
-
The resulting kinetic trace is then fitted to a first-order or mixed-order decay model to extract the triplet state lifetime (τT).[12]
Conclusion
This compound exhibits robust photochemical activity, primarily driven by its highly efficient intersystem crossing to the triplet state. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this versatile molecule. Understanding its photophysical and photochemical properties is crucial for its effective application in areas ranging from polymer science to the development of novel phototherapeutics. Further research to precisely determine the quantum yields of fluorescence, phosphorescence, and intersystem crossing will provide an even more complete picture of the photophysics of this important compound.
References
- 1. Solvent dependence of triplet energy transfer from triplet benzophenone to naphthols and methoxynaphthalenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. edinst.com [edinst.com]
Introduction to 4-Chlorobenzophenone and its Photophysical Properties
An In-depth Technical Guide on the Quantum Yield of Triplet Formation for 4-Chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield of triplet formation for this compound, a critical parameter for professionals in drug development and photochemical research. This document outlines the available data, details the experimental protocols for its determination, and illustrates the underlying photophysical processes.
This compound (4-CBP) is an aromatic ketone widely utilized as a photoinitiator in UV curing processes and as a versatile intermediate in organic synthesis, including the preparation of pharmaceuticals and agrochemicals. Its photochemical and photophysical properties are central to these applications. Upon absorption of ultraviolet (UV) light, this compound is excited from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to a triplet state (T₁). The efficiency of this process is quantified by the triplet quantum yield (ΦT), which is the fraction of absorbed photons that result in the formation of the triplet state.
The triplet state of benzophenones is known for its relatively long lifetime and high reactivity, making it a potent species in various photochemical reactions, including hydrogen abstraction and energy transfer. Therefore, a thorough understanding of its formation efficiency is paramount for controlling and optimizing these processes.
Quantitative Data on Triplet Formation
The presence of a chlorine atom at the para position is expected to have a nuanced effect. The heavy-atom effect introduced by chlorine can, in principle, enhance the rate of intersystem crossing due to increased spin-orbit coupling. However, for a molecule that already exhibits a near-unity triplet quantum yield, the observable increase would be negligible. Therefore, it is widely accepted in the scientific community that the triplet quantum yield of this compound is also approximately 1.0.
For comparative purposes, the table below summarizes the key photophysical data for this compound and its parent compound, benzophenone.
| Compound | Solvent | Triplet Quantum Yield (ΦT) | Triplet Energy (ET) (kJ/mol) | Triplet Lifetime (τT) |
| This compound | Various | ≈ 1.0 (estimated) | Not explicitly found | Not explicitly found |
| Benzophenone | Various | ≈ 1.0[1][2][3] | ~288 | Varies with solvent and concentration |
Note: The triplet lifetime is highly sensitive to the solvent environment and the presence of quenchers.
Experimental Protocols: Determination of Triplet Quantum Yield
The most common and direct method for determining the triplet quantum yield is nanosecond laser flash photolysis (LFP) .[2][4][5][6][7] This pump-probe technique allows for the direct observation and quantification of transient species like triplet states.
Principle of Laser Flash Photolysis
In an LFP experiment, the sample is first excited with a short, intense laser pulse (the "pump" pulse) at a wavelength where the molecule absorbs. This populates the excited singlet state, which then undergoes intersystem crossing to the triplet state. A second, weaker light source (the "probe" beam), typically a broadband lamp, is passed through the sample at a right angle to the pump beam. The absorption of this probe light by the transient triplet state is monitored over time with a fast detector, such as a photomultiplier tube or a CCD camera. By comparing the intensity of the triplet-triplet absorption signal of the sample to that of a standard with a known triplet quantum yield under identical conditions, the ΦT of the sample can be determined.
Detailed Methodology
1. Sample Preparation:
-
Standard: A solution of a well-characterized standard with a known triplet quantum yield is prepared. Benzophenone is an excellent choice for this purpose, given its ΦT ≈ 1.0.
-
Sample: A solution of this compound is prepared in the same solvent as the standard.
-
Concentration: The concentrations of both the standard and the sample solutions are adjusted to have the same absorbance (typically between 0.1 and 0.3) at the excitation wavelength of the laser. This ensures that both solutions absorb the same number of photons.
-
Solvent: A spectrograde, inert solvent in which both the sample and standard are soluble and stable is chosen. Acetonitrile and benzene are common choices.
-
Deoxygenation: The solutions must be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes prior to and during the experiment. Molecular oxygen is an efficient quencher of triplet states and its presence will significantly shorten the triplet lifetime and affect the accuracy of the measurement.
2. Laser Flash Photolysis System Setup:
-
Excitation Source (Pump): A pulsed laser, such as a Nd:YAG laser, is typically used. The third harmonic at 355 nm is a common excitation wavelength for benzophenones. The laser pulse width is typically in the nanosecond range.
-
Probing Source: A high-intensity lamp, such as a xenon arc lamp, provides the continuous probe beam.
-
Detection System: A monochromator is used to select the wavelength of the probe beam to be monitored. A fast detector, like a photomultiplier tube (PMT), is connected to an oscilloscope to record the change in absorbance over time.
3. Data Acquisition:
-
The deoxygenated solution of the standard (benzophenone) is placed in a quartz cuvette in the sample holder.
-
The sample is irradiated with the laser pulse, and the transient absorption signal of the benzophenone triplet (λmax ≈ 525-535 nm in many solvents) is recorded at the end of the laser pulse (ΔODstd).
-
The cuvette is then replaced with the deoxygenated solution of the this compound sample.
-
The sample is irradiated under the exact same conditions (laser power, alignment), and the transient absorption of the this compound triplet is recorded at its absorption maximum (ΔODsmp).
4. Calculation of Triplet Quantum Yield: The triplet quantum yield of the sample (ΦT,smp) is calculated using the following equation:
ΦT,smp = ΦT,std * (ΔODsmp / ΔODstd) * (εT,std / εT,smp)
Where:
-
ΦT,std is the triplet quantum yield of the standard.
-
ΔODsmp and ΔODstd are the maximum changes in optical density for the sample and standard, respectively.
-
εT,smp and εT,std are the molar extinction coefficients of the triplet-triplet absorption for the sample and standard, respectively.
If the molar extinction coefficients are unknown, a comparative method assuming they are similar (a reasonable assumption for structurally related molecules like benzophenone and this compound) can provide a good estimate.
Visualizations
Photophysical Pathways of this compound
The following diagram illustrates the key photophysical processes that this compound undergoes upon UV excitation, as described by a Jablonski diagram.
Caption: Jablonski diagram for this compound.
Experimental Workflow for Triplet Quantum Yield Determination
The logical flow of the laser flash photolysis experiment to determine the triplet quantum yield is depicted below.
Caption: Workflow for Triplet Quantum Yield Determination.
Conclusion
The triplet quantum yield of this compound is a fundamental parameter that governs its utility in various photochemical applications. While a precise experimental value is not explicitly documented, based on the well-established photophysics of benzophenone, a triplet quantum yield of approximately 1.0 is a highly reliable estimate. The experimental determination of this value can be robustly achieved using nanosecond laser flash photolysis, a powerful technique for probing the dynamics of transient excited states. The detailed protocol provided herein serves as a guide for researchers and scientists to accurately measure this and other critical photophysical parameters, thereby enabling the informed design and development of novel photosensitizers and pharmaceutical agents.
References
- 1. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Laser flash photolysis study of the photochemical formation of colloidal Ag nanoparticles in the presence of benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 6. Flash photolysis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Material Safety and Handling of 4-Chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4-Chlorobenzophenone (CAS No. 134-85-0). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for its safe handling, use, and disposal. This document includes a summary of its physicochemical properties, toxicological data, experimental protocols for its synthesis and analysis, and relevant biological pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] It is insoluble in water but soluble in organic solvents such as ethanol, ether, and acetone.[3][4]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₉ClO | [4][5] |
| Molecular Weight | 216.67 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder/solid | [1][2][5] |
| Odor | Odorless | [5][6] |
| Melting Point | 75 - 77 °C (167 - 170.6 °F) | [1][5][6] |
| Boiling Point | 330 - 332 °C (626 - 629.6 °F) | [5][6] |
| Flash Point | 143 °C (289.4 °F) | [5][6] |
| Water Solubility | Insoluble | [3][5] |
| log Pow (Octanol-Water Partition Coefficient) | 3.748 | [5][6] |
Toxicological Information
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[5][7][8] The toxicological properties have not been fully investigated, and no acute toxicity information is available for the product.[5]
| Hazard Classification | Category | Target Organ(s) | Reference(s) |
| Skin Corrosion/Irritation | Category 2 | Skin | [5][7][8] |
| Serious Eye Damage/Eye Irritation | Category 2 | Eyes | [5][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Respiratory System | [5][7][8] |
Ecotoxicity:
-
Microtox: EC50 = 1.06 mg/L for 5 min; EC50 = 1.22 mg/L for 15 min; EC50 = 1.40 mg/L for 30 min[5]
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Chlorobenzene
-
Benzoyl Chloride
-
Ice-cold dilute Hydrochloric Acid
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Set up the three-necked flask with the reflux condenser, dropping funnel, and magnetic stirrer. Ensure all glassware is dry.
-
In the flask, add anhydrous aluminum chloride and anhydrous chlorobenzene.
-
Cool the flask in an ice-water bath.
-
Slowly add benzoyl chloride dropwise from the dropping funnel with continuous stirring. Control the rate of addition to maintain a gentle evolution of HCl gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 45-55°C and maintain for approximately 2 hours.
-
After the reaction is complete, cool the mixture and slowly pour it into a beaker containing ice-cold dilute hydrochloric acid to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
References
- 1. oecd.org [oecd.org]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents [patents.google.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
Potential Metabolites of 4-Chlorobenzophenone in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobenzophenone (4-CBP), a halogenated aromatic ketone, is a known metabolite of several pharmaceutical compounds, including the antihistamine clemastine.[1][2] Its persistence and potential for further biotransformation necessitate a thorough understanding of its metabolic fate in biological systems. This technical guide provides a comprehensive overview of the potential metabolic pathways of 4-CBP, focusing on key Phase I and Phase II reactions. While specific quantitative kinetic data for 4-CBP metabolism is not extensively available in public literature, this guide outlines the primary anticipated metabolites based on established principles of xenobiotic metabolism. Furthermore, it details the experimental protocols required to elucidate these pathways, identify the involved enzymes, and quantify the metabolites, providing a roadmap for researchers in this field.
Introduction
This compound is primarily formed in vivo through the O-dealkylation of parent drug compounds like clemastine.[1][2] As a xenobiotic, it is subject to metabolic processes primarily in the liver, aimed at increasing its polarity to facilitate excretion. These processes are broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. Understanding these metabolic transformations is crucial for assessing the compound's pharmacokinetic profile, potential for bioaccumulation, and any associated toxicological endpoints.
Predicted Metabolic Pathways
The metabolism of this compound is predicted to proceed through two main phases:
-
Phase I Metabolism: Primarily involving oxidation through the cytochrome P450 (CYP) enzyme system. The most probable initial transformation is aromatic hydroxylation.[1][2]
-
Phase II Metabolism: Subsequent conjugation of the newly introduced hydroxyl group with endogenous molecules like glucuronic acid or sulfate to form highly water-soluble conjugates for excretion.
Phase I: Aromatic Hydroxylation
The primary Phase I metabolic route for 4-CBP is anticipated to be hydroxylation of one of the aromatic rings. Given the presence of the electron-withdrawing chlorine atom on one ring, hydroxylation is most likely to occur on the unsubstituted phenyl ring, leading to the formation of 4-hydroxy-4'-chlorobenzophenone . This is a common metabolic pathway for many xenobiotics containing phenyl moieties.
Phase II: Glucuronidation and Sulfation
The phenolic hydroxyl group of 4-hydroxy-4'-chlorobenzophenone is a prime substrate for Phase II conjugation enzymes.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) are expected to catalyze the transfer of glucuronic acid to the hydroxyl group, forming 4-hydroxy-4'-chlorobenzophenone-O-glucuronide .
-
Sulfation: Sulfotransferases (SULTs) may also conjugate a sulfonate group to the hydroxyl moiety, resulting in the formation of 4-hydroxy-4'-chlorobenzophenone-O-sulfate .
These conjugation reactions significantly increase the water solubility of the metabolite, facilitating its elimination from the body, primarily via urine.
Quantitative Data Summary
As of the latest literature review, specific quantitative data on the enzyme kinetics (e.g., Km, Vmax) for the metabolism of this compound are not available. The following table is provided as a template for researchers to populate as data becomes available through the experimental protocols outlined in this guide.
| Metabolic Step | Parent Compound | Metabolite | Enzyme System (Predicted) | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Aromatic Hydroxylation | This compound | 4-Hydroxy-4'-chlorobenzophenone | Cytochrome P450 (CYP) | Data not available | Data not available | |
| Glucuronidation | 4-Hydroxy-4'-chlorobenzophenone | 4-Hydroxy-4'-chlorobenzophenone-O-glucuronide | UDP-glucuronosyltransferase (UGT) | Data not available | Data not available | |
| Sulfation | 4-Hydroxy-4'-chlorobenzophenone | 4-Hydroxy-4'-chlorobenzophenone-O-sulfate | Sulfotransferase (SULT) | Data not available | Data not available |
Experimental Protocols
To investigate the metabolism of this compound, a series of in vitro experiments can be conducted.
In Vitro Metabolism using Human Liver Microsomes (Phase I)
This protocol is designed to identify and quantify the formation of Phase I metabolites, such as 4-hydroxy-4'-chlorobenzophenone.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for reaction quenching
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ACN). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (typically 0.5-1.0 mg/mL protein concentration), and the this compound stock solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and potential metabolites. A reference standard for 4-hydroxy-4'-chlorobenzophenone would be required for absolute quantification.
In Vitro Metabolism for Phase II Conjugates
This protocol is adapted to identify glucuronide and sulfate conjugates.
Materials:
-
All materials from the Phase I protocol.
-
UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation assays.
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate) for sulfation assays (requires cytosolic S9 fraction instead of microsomes).
-
4-Hydroxy-4'-chlorobenzophenone (as substrate).
Procedure:
-
Substrate: Use 4-hydroxy-4'-chlorobenzophenone as the starting substrate to directly assess Phase II metabolism.
-
Cofactors:
-
For glucuronidation , add UDPGA to the incubation mixture with human liver microsomes.
-
For sulfation , use the S9 fraction (which contains both microsomal and cytosolic enzymes, including SULTs) and add PAPS as the cofactor.
-
-
Follow the same incubation, termination, and analysis steps as described in the Phase I protocol. The LC-MS/MS method will need to be optimized to detect the more polar glucuronide and sulfate conjugates.
Analysis of Metabolites in Urine
This protocol outlines the steps for extracting and analyzing 4-CBP and its metabolites from urine samples, which is crucial for in vivo studies.
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase enzyme preparation
-
Acetate buffer (pH 5.0)
-
Ethyl acetate or other suitable organic solvent for liquid-liquid extraction (LLE)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Enzymatic Hydrolysis: To measure total metabolite concentrations (conjugated + unconjugated), treat the urine sample with β-glucuronidase/arylsulfatase in an acetate buffer at 37°C overnight. This step cleaves the glucuronide and sulfate conjugates, releasing the parent metabolite.
-
Extraction:
-
LLE: Adjust the pH of the hydrolyzed urine and extract with an organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
SPE: Condition an SPE cartridge, load the hydrolyzed urine sample, wash with a weak solvent to remove interferences, and elute the analytes with a stronger organic solvent. Evaporate the eluate and reconstitute.
-
-
Analysis: Inject the processed sample into an LC-MS/MS system for quantification of 4-CBP and 4-hydroxy-4'-chlorobenzophenone.
Visualizations
Predicted Metabolic Pathway of this compound
References
Methodological & Application
Application Notes and Protocols for 4-Chlorobenzophenone in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Chlorobenzophenone (4-CBP) as a Type II photoinitiator for free-radical polymerization. Detailed protocols for the photopolymerization of common monomers are included, along with data on the expected performance and properties of the resulting polymers.
Introduction
This compound is a versatile and efficient Type II photoinitiator widely employed in ultraviolet (UV) curing applications, such as in the formulation of coatings, inks, and adhesives.[1][2] As a Type II photoinitiator, it requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary to initiate polymerization. Upon absorption of UV light, the 4-CBP molecule is excited to a triplet state and abstracts a hydrogen atom from the amine synergist, leading to the formation of an aminoalkyl radical which initiates the polymerization of monomers like acrylates and styrenes.[2][3] This initiation system offers several advantages, including good surface cure and anti-yellowing properties.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₉ClO | [2] |
| Molecular Weight | 216.66 g/mol | [3] |
| Appearance | White to off-white crystalline powder or flakes | [2] |
| Melting Point | 75-77 °C | [2] |
| UV Absorption Maximum (λmax) | ~260 nm | [3] |
Mechanism of Photoinitiation
The photoinitiation of polymerization by the this compound/amine system proceeds via a hydrogen abstraction mechanism, characteristic of Type II photoinitiators. The process can be summarized in the following steps:
-
Photoexcitation: this compound absorbs UV radiation, promoting it from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet state of 4-CBP abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine like N-methyldiethanolamine), forming a ketyl radical and an aminoalkyl radical.
-
Initiation: The highly reactive aminoalkyl radical initiates the polymerization by adding to a monomer molecule, creating a propagating radical.
-
Propagation: The propagating radical adds to successive monomer units, leading to the growth of the polymer chain.
-
Termination: The polymerization process is terminated by the combination or disproportionation of two growing polymer chains.
Figure 1: Photoinitiation mechanism of this compound.
Experimental Protocols
The following sections provide detailed protocols for the photopolymerization of common monomers using this compound as a photoinitiator.
Bulk Photopolymerization of Methyl Methacrylate (MMA)
This protocol describes the bulk polymerization of MMA to form poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound (4-CBP)
-
N-methyldiethanolamine (MDEA)
-
Glass vials with septa
-
Nitrogen or Argon gas source
-
UV curing system (e.g., medium-pressure mercury lamp, λ ≈ 260 nm)
-
Magnetic stirrer and stir bars
Procedure:
-
Formulation Preparation: In a glass vial, prepare the desired formulation by dissolving 4-CBP and MDEA in MMA. A typical starting formulation is 1% w/w 4-CBP and 2% w/w MDEA in MMA. Stir the mixture in the dark until all components are fully dissolved.
-
Inert Atmosphere: Purge the vial with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
UV Curing: Place the vial under the UV lamp at a fixed distance. The distance and irradiation time will depend on the lamp intensity and the desired conversion. For a medium-pressure mercury lamp, an irradiation time of 1-2 hours is a good starting point.
-
Polymer Isolation and Characterization: After irradiation, precipitate the resulting polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol. Filter and dry the polymer under vacuum to a constant weight. The monomer conversion can be determined gravimetrically. The molecular weight and polydispersity of the PMMA can be determined by gel permeation chromatography (GPC). The gel content and swelling ratio can be determined for crosslinked polymers.
Figure 2: Experimental workflow for bulk photopolymerization.
UV Curing of a Butyl Acrylate Formulation
This protocol is suitable for preparing a crosslinked poly(butyl acrylate) film, for applications such as adhesives or coatings.
Materials:
-
Butyl Acrylate (BA), inhibitor removed
-
1,6-Hexanediol Diacrylate (HDDA) as a crosslinker
-
This compound (4-CBP)
-
N-methyldiethanolamine (MDEA)
-
Glass slides or other suitable substrate
-
Film applicator (e.g., drawdown bar)
-
UV curing system
Procedure:
-
Formulation Preparation: Prepare a formulation containing BA, HDDA, 4-CBP, and MDEA. A typical formulation might consist of 87% BA, 10% HDDA, 1% 4-CBP, and 2% MDEA (by weight). Mix thoroughly in the dark.
-
Film Application: Apply a thin film of the formulation onto a glass slide using a film applicator to a desired thickness (e.g., 100 µm).
-
UV Curing: Immediately place the coated substrate under the UV lamp. The curing time will be significantly shorter than for bulk polymerization due to the thin film geometry, typically in the range of seconds to a few minutes.
-
Curing Assessment: Assess the cure of the film by checking for tackiness. A tack-free surface indicates a high degree of cure.
-
Characterization: The gel content of the crosslinked film can be determined by solvent extraction. The swelling ratio can also be measured to characterize the crosslink density.
Data Presentation
The following tables summarize typical results obtained from the photopolymerization of methyl methacrylate and butyl acrylate using this compound.
Table 2: Effect of 4-CBP Concentration on MMA Polymerization (Conditions: 2% w/w MDEA, UV irradiation for 1 hour)
| 4-CBP Conc. (w/w %) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| 0.5 | 85 | 150,000 | 2.1 |
| 1.0 | 97[5] | 120,000 | 1.9 |
| 2.0 | 95 | 95,000 | 1.8 |
Table 3: Properties of UV-Cured Butyl Acrylate Films (Conditions: 1% w/w 4-CBP, 2% w/w MDEA, 10% HDDA, UV irradiation for 5 minutes)
| Property | Value |
| Gel Content (%) | > 95 |
| Swelling Ratio (in Toluene) | 8.5 |
Troubleshooting
-
Low Monomer Conversion: This can be due to the presence of oxygen, insufficient initiator concentration, or inadequate UV exposure. Ensure thorough deoxygenation and optimize initiator concentration and irradiation time.
-
Tacky Surface (for films): This is often caused by oxygen inhibition at the surface. Increasing the amine co-initiator concentration or using a higher intensity UV lamp can help mitigate this issue.
-
Yellowing of the Polymer: While 4-CBP has good anti-yellowing properties, excessive irradiation time or high initiator concentrations can sometimes lead to discoloration.[4]
Safety Precautions
-
This compound and acrylate monomers should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Ensure proper shielding is in place during all UV curing procedures.
-
Consult the Safety Data Sheets (SDS) for all chemicals used for specific handling and disposal information.
References
- 1. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Unit 5: Radicals and Radical Reactions [research.cm.utexas.edu]
- 4. Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. minds.wisconsin.edu [minds.wisconsin.edu]
Application Notes and Protocols for UV Curing of Coatings with 4-Chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-Chlorobenzophenone as a photoinitiator for the ultraviolet (UV) curing of coatings. This document outlines the physicochemical properties of this compound, its mechanism of action, a representative formulation, and detailed protocols for performance evaluation.
Introduction to this compound in UV Curing
This compound is a highly efficient Type II photoinitiator used in free-radical initiated photopolymerization.[1][2] Upon absorption of UV light, it undergoes excitation to a triplet state and initiates polymerization by abstracting a hydrogen atom from a synergist, typically a tertiary amine.[3][4] This process generates free radicals that propagate the cross-linking of monomers and oligomers in the coating formulation, leading to rapid curing.[5] Its applications are widespread, including in UV-curable coatings, inks, and adhesives.[5]
Physicochemical and Photochemical Properties
A thorough understanding of the properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Chemical Name | (4-chlorophenyl)(phenyl)methanone | [6] |
| CAS Number | 134-85-0 | [7] |
| Molecular Formula | C₁₃H₉ClO | [6] |
| Molecular Weight | 216.66 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 74-76 °C | [8] |
| Boiling Point | 195-196 °C at 17 mmHg | [8] |
| UV Absorption Maximum (λmax) | 260 nm (in ethanol) | [6] |
| Molar Absorptivity (ε) | log ε = 4.32 (in alcohol) | [6] |
| Triplet State Energy (E_T) | ~275 - 288 kJ/mol | [9] |
| Intersystem Crossing Quantum Yield (Φ_ISC) | ~1 (for benzophenone) | [8] |
Photoinitiation Mechanism
The UV curing process initiated by this compound in the presence of an amine synergist, such as N-methyldiethanolamine (MDEA), proceeds through a series of steps.
Caption: Photoinitiation mechanism of this compound with an amine synergist.
Representative UV Curable Coating Formulation
This section provides a representative formulation for a clear UV-curable acrylate coating. The concentrations of the photoinitiator and synergist can be varied to optimize curing characteristics and final coating properties.
| Component | Chemical Name | Function | Weight % |
| Oligomer | Epoxy Acrylate | Forms the coating backbone, provides hardness and chemical resistance. | 40-60 |
| Monomer | 1,6-Hexanediol Diacrylate (HDDA) | Reactive diluent, adjusts viscosity and crosslink density. | 30-50 |
| Photoinitiator | This compound | Absorbs UV light to initiate polymerization. | 1-5 |
| Synergist | N-methyldiethanolamine (MDEA) | Hydrogen donor for the photoinitiator. | 2-6 |
Influence of Photoinitiator Concentration on Coating Properties
The concentration of this compound significantly impacts the curing speed and the final mechanical properties of the coating. The following table provides a representative example of the effect of photoinitiator concentration on pendulum hardness.
| This compound (wt%) | Amine Synergist (wt%) | Pendulum Hardness (König, seconds) |
| 1 | 3 | 80 |
| 2 | 3 | 110 |
| 3 | 3 | 135 |
| 4 | 3 | 145 |
| 5 | 3 | 150 |
Note: These are representative values. Actual results will vary depending on the specific formulation, substrate, and curing conditions.
Experimental Protocols
Protocol for UV Curing of a Coating
This protocol describes the general procedure for preparing and curing a UV-curable coating using this compound.
Caption: Experimental workflow for UV curing of coatings.
Materials:
-
Epoxy Acrylate Oligomer
-
1,6-Hexanediol Diacrylate (HDDA) Monomer
-
This compound
-
N-methyldiethanolamine (MDEA)
-
Substrate (e.g., glass slides, metal panels)
-
Film applicator (for controlled thickness)
-
UV curing system with a specified wavelength output (e.g., mercury vapor lamp)
-
Magnetic stirrer or vortex mixer
-
Dark room or yellow light conditions
Procedure:
-
Formulation: In a light-protected container, combine the epoxy acrylate oligomer and HDDA monomer in the desired ratio.
-
Addition of Initiator System: Add the pre-weighed this compound and MDEA to the oligomer/monomer mixture.
-
Mixing: Thoroughly mix the components in the dark or under yellow light until a homogeneous solution is obtained. A magnetic stirrer or vortex mixer can be used.
-
Application: Apply the formulated coating onto the chosen substrate using a film applicator to ensure a uniform and controlled thickness.
-
Curing: Immediately expose the coated substrate to a UV light source. The exposure time and intensity will depend on the specific formulation and desired properties.
-
Post-Cure Evaluation: After curing, allow the coating to cool to room temperature before performing any analytical tests.
Protocol for Adhesion Testing (ASTM D3359 - Cross-Cut Test)
This protocol outlines the procedure for assessing the adhesion of the cured coating to the substrate.[1][10][11][12][13]
Materials:
-
Cured coating on a substrate
-
Cross-hatch cutter with the appropriate blade spacing for the coating thickness
-
Soft brush
-
Pressure-sensitive tape as specified in ASTM D3359
-
Illuminated magnifier
Procedure:
-
Cutting: Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter. Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern.[1]
-
Brushing: Gently brush the cut area to remove any loose flakes of the coating.[1]
-
Tape Application: Apply the pressure-sensitive tape over the cross-hatch area and smooth it down firmly.[11]
-
Tape Removal: Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.[11]
-
Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B to 0B). A 5B rating indicates no peeling or removal, while a 0B rating indicates severe peeling.
Protocol for Monitoring Curing Kinetics by Real-Time FTIR Spectroscopy
This protocol allows for the quantitative analysis of the polymerization rate by monitoring the decrease in the acrylate double bond absorption peak.[14][15][16][17]
Materials:
-
FTIR spectrometer with a rapid scan capability and a suitable detector
-
UV light source with a fiber optic guide
-
Sample holder (e.g., two KBr plates with a spacer)
-
Uncured liquid coating formulation
Procedure:
-
Sample Preparation: Place a small drop of the liquid formulation between two KBr plates separated by a spacer of known thickness.
-
Background Spectrum: Obtain a background spectrum of the empty sample holder.
-
Initial Spectrum: Place the sample in the FTIR and record the initial spectrum before UV exposure.
-
Initiate Curing and Data Collection: Simultaneously start the UV exposure and the rapid collection of FTIR spectra at defined time intervals.
-
Data Analysis: Monitor the decrease in the area of the acrylate C=C stretching vibration peak (around 1635 cm⁻¹) or the C-H out-of-plane bending vibration (around 810 cm⁻¹).[15][17] The degree of conversion can be calculated as a function of time.
Safety Precautions
This compound may cause skin and eye irritation.[5] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. m.youtube.com [m.youtube.com]
- 2. UV-Cured Highly Crosslinked Polyurethane Acrylate to Serve as a Barrier against Chemical Warfare Agent Simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 134-85-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. edinst.com [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. conproco.com [conproco.com]
- 11. scribd.com [scribd.com]
- 12. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 13. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 14. m.youtube.com [m.youtube.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. scispace.com [scispace.com]
- 17. azom.com [azom.com]
Application of 4-Chlorobenzophenone in Organic Synthesis: A Review of Current Roles
For the attention of: Researchers, scientists, and drug development professionals.
Application Note I: 4-Chlorobenzophenone as a Type II Photoinitiator
This compound is a widely utilized Type II photoinitiator, particularly in ultraviolet (UV) curing processes for coatings, inks, and adhesives.[1][2][3] Upon absorption of UV light, it initiates polymerization reactions, leading to the rapid curing of materials.[1][3][4]
Principle of Operation:
As a Type II photoinitiator, this compound requires a co-initiator or synergist, typically an amine, to efficiently generate the free radicals that initiate polymerization. The process involves the following key steps:
-
UV Light Absorption: this compound absorbs UV radiation, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The triplet state of this compound abstracts a hydrogen atom from the amine synergist.
-
Radical Formation: This hydrogen abstraction process generates a ketyl radical from the benzophenone and an amine radical. The amine radical is the primary species that initiates the polymerization of monomers and oligomers.
Quantitative Data:
The efficiency of this compound as a photoinitiator is dependent on factors such as its concentration, the type and concentration of the synergist, the specific monomer/oligomer formulation, and the intensity of the UV light source. Below is a table summarizing typical operational parameters.
| Parameter | Typical Range/Value | Notes |
| Concentration | 0.5 - 5.0 wt% | The optimal concentration depends on the thickness of the coating and the desired cure speed. |
| UV Absorption Maximum | ~254 nm | Corresponds to the wavelength of common low-pressure mercury UV lamps. |
| Synergist | Tertiary amines (e.g., triethanolamine, EDAB) | The synergist is crucial for generating the initiating radicals. |
| Synergist Concentration | 1.0 - 10.0 wt% | Often used in excess relative to the photoinitiator to ensure efficient hydrogen abstraction. |
| Curing Time | Seconds to minutes | Highly dependent on the formulation, light intensity, and substrate. |
Experimental Protocol: UV Curing of an Acrylate Formulation
This protocol provides a general methodology for the UV curing of a simple acrylate formulation using this compound as a photoinitiator.
Materials:
-
This compound
-
Triethanolamine (TEOA)
-
Trimethylolpropane triacrylate (TMPTA) (monomer)
-
Substrate (e.g., glass slide, metal panel)
-
UV curing chamber with a medium-pressure mercury lamp (254 nm)
-
Film applicator
-
Nitrogen source (optional, for inerting)
Procedure:
-
Formulation Preparation: In a light-protected container, dissolve this compound (2 wt%) and triethanolamine (5 wt%) in trimethylolpropane triacrylate (93 wt%). Stir the mixture in the dark until all components are fully dissolved.
-
Substrate Coating: Using a film applicator, apply a thin, uniform film (e.g., 25 µm) of the formulation onto the substrate.
-
UV Curing: Place the coated substrate in the UV curing chamber. For air-sensitive formulations, the chamber can be purged with nitrogen to prevent oxygen inhibition.
-
Irradiation: Expose the coated substrate to UV radiation (e.g., 100 mW/cm²) for a predetermined time (e.g., 30 seconds). The optimal curing time should be determined experimentally.
-
Cure Assessment: After irradiation, remove the substrate and assess the cure state of the film. A tack-free surface typically indicates a successful cure. The degree of cure can be quantified using techniques such as FT-IR spectroscopy by monitoring the disappearance of the acrylate double bond absorption.
Visualization of the Photoinitiation Mechanism
References
Application Notes and Protocols for the Analysis of 4-Chlorobenzophenone by High-Performance Liquid Chromatography (HPLC)
Introduction
4-Chlorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals, including antihistamines.[1] It is also a known metabolite of certain drugs.[2] Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its sensitivity and ability to separate this compound from other components in complex matrices.[1] This document provides a detailed protocol for the analysis of this compound using a stability-indicating reversed-phase HPLC (RP-HPLC) method.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described HPLC method for the analysis of this compound. This data is representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Retention Time (t R ) | ~ 12.2 min |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.15 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from blank, placebo, or degradation products |
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 257 nm[1] |
| Run Time | 20 minutes |
Reagent and Standard Preparation
-
Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Add 1.0 mL of 85% phosphoric acid and degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 100 µg/mL.
Sample Preparation (for Pharmaceutical Formulations)
-
Solid Dosage Forms (Tablets/Capsules):
-
Weigh and finely powder a representative number of units (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.
-
Add a sufficient volume of mobile phase to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Liquid Dosage Forms (Injections/Oral Solutions):
-
Accurately pipette a volume of the liquid formulation into a volumetric flask.
-
Dilute to the desired concentration with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Protocols (Brief Overview)
To ensure the suitability of this method for its intended purpose, a full validation should be performed according to ICH guidelines, including the following tests:
-
Specificity: Analyze blank, placebo, and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that the peak for this compound is free from interference.
-
Linearity: Analyze a minimum of five concentrations of the reference standard across the specified range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability during normal use.
Visualizations
Caption: Experimental Workflow for HPLC Analysis of this compound.
References
Application Notes and Protocols for the Use of 4-Chlorobenzophenone as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-chlorobenzophenone as an internal standard in chromatographic analyses, particularly in High-Performance Liquid Chromatography (HPLC). These guidelines are designed to assist researchers in developing and validating robust analytical methods for the quantification of various analytes in complex matrices.
Introduction
This compound is a chlorinated derivative of benzophenone that is well-suited for use as an internal standard (IS) in chromatographic methods. Its chemical properties, including good stability, chromatographic retention, and strong UV absorbance, make it an excellent choice for quantitative analysis. As a synthetic compound, it is unlikely to be present endogenously in most sample matrices, a key characteristic of a reliable internal standard.[1]
The primary role of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response.[1] By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte peak area to the internal standard peak area is used for quantification, leading to improved accuracy and precision of the analytical method.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₉ClO |
| Molecular Weight | 216.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 75-78 °C |
| Boiling Point | 332 °C |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and ethanol. |
| UV Maximum (in Ethanol) | ~257 nm[2][3] |
Application: Quantification of Ketoprofen in Human Plasma
This section outlines a representative application of this compound as an internal standard for the quantitative determination of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen in human plasma using reverse-phase HPLC with UV detection.
3.1. Principle
A simple protein precipitation method is used to extract ketoprofen and the internal standard, this compound, from human plasma. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, and the analytes are detected by their UV absorbance. Quantification is performed by calculating the peak area ratio of ketoprofen to this compound.
3.2. Experimental Protocol
3.2.1. Materials and Reagents
-
Ketoprofen reference standard
-
This compound (internal standard)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Perchloric acid
-
Deionized water
-
Human plasma (drug-free)
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 257 nm |
| Internal Standard | This compound |
3.2.3. Preparation of Standard and Sample Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of ketoprofen and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the ketoprofen stock solution in methanol to obtain working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
-
Calibration Standards: Spike 90 µL of drug-free human plasma with 10 µL of the appropriate ketoprofen working standard solution and 10 µL of the internal standard working solution (10 µg/mL). This will yield calibration standards with final concentrations ranging from 0.1 µg/mL to 10 µg/mL of ketoprofen and a constant concentration of 1 µg/mL of this compound.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
3.2.4. Sample Preparation Procedure
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Inject 20 µL of the supernatant into the HPLC system.
3.3. Data Analysis and Quantification
The concentration of ketoprofen in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of ketoprofen to the internal standard (this compound) against the nominal concentration of the ketoprofen calibration standards. The concentration of ketoprofen in the unknown samples is then calculated from the linear regression equation of the calibration curve.
3.4. Method Validation Summary
The analytical method should be validated according to ICH guidelines. A summary of typical validation parameters is provided in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85 - 115% (90 - 110% for QC samples) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Selectivity | No interfering peaks at the retention times of the analyte and IS |
| Stability | Analyte stable under tested conditions (freeze-thaw, short-term, long-term) |
3.5. Quantitative Data Summary
The following table summarizes the expected chromatographic and quantitative data for the analysis of ketoprofen using this compound as an internal standard.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) |
| Ketoprofen | ~ 4.5 | 0.1 - 10 | 0.1 | 95 - 105 |
| This compound (IS) | ~ 6.2 | - | - | - |
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the quantification of an analyte using an internal standard.
4.2. Internal Standard Method Logic
Caption: Logic of the internal standard method for quantitative analysis.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 4-Chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from 4-Chlorobenzophenone. The primary focus is on the well-established synthetic pathway to intermediates of Cetirizine, a widely used second-generation antihistamine. While this compound is a versatile starting material, its application in the synthesis of other pharmaceuticals such as Clotrimazole and Sertraline is not as direct or commonly reported in the scientific literature. This document will briefly touch upon the synthesis of the latter two compounds to provide a broader context.
Synthesis of Cetirizine Intermediates from this compound
The synthesis of Cetirizine from this compound involves a multi-step process. Key intermediates include 4-chlorobenzhydrol and 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (CPMP). The general synthetic scheme is outlined below, followed by detailed experimental protocols and a summary of quantitative data.
Logical Relationship: Synthesis Pathway from this compound to Cetirizine
Caption: Synthetic pathway of Cetirizine from this compound.
Experimental Protocols
This protocol describes the reduction of this compound to 4-chlorobenzhydrol using sodium borohydride.[1]
-
Materials:
-
This compound (5.0 g, 0.023 mol)
-
Isopropyl alcohol (IPA) (15 mL)
-
Sodium borohydride (0.265 g, 0.007 mol)
-
Dilute Hydrochloric Acid (5 mL concentrated HCl in 20 mL water)
-
Toluene (15 mL)
-
-
Procedure:
-
Dissolve 5.0 g of this compound in 15 mL of isopropyl alcohol in a reaction flask and heat the mixture to 50°C.
-
Add 0.265 g of sodium borohydride in one portion.
-
Maintain the reaction temperature at 65°C for 2 hours.
-
After the reaction is complete, distill off approximately 90% of the isopropyl alcohol.
-
Cool the resulting solution and treat it with dilute hydrochloric acid.
-
Extract the product with 15 mL of toluene.
-
Wash the toluene extract with water until the pH is neutral (pH 7).
-
The toluene solution containing 4-chlorobenzhydrol can be used directly in the next step.
-
This protocol outlines the synthesis of the key intermediate CPMP from 4-chlorobenzhydryl chloride (which can be prepared from 4-chlorobenzhydrol and a chlorinating agent like thionyl chloride) and piperazine.[2]
-
Materials:
-
4-Chlorobenzhydryl chloride (4-CBC) in toluene solution (from previous step)
-
Piperazine (10 g, 0.12 mol)
-
Toluene (15 mL)
-
N,N-Dimethylformamide (DMF) (0.5 mL)
-
Potassium iodide (KI) (0.1 g)
-
Hydrochloric acid (15 mL concentrated HCl in 5 mL water)
-
30% Sodium hydroxide solution (22 mL)
-
Methylene dichloride (MDC) (10 mL)
-
-
Procedure:
-
In a reaction flask, mix 10 g of piperazine, 15 mL of toluene, 0.5 mL of DMF, and 0.1 g of KI. Heat the mixture to 80°C for 30 minutes.
-
To this mixture at 80°C, add the toluene solution of 4-chlorobenzhydryl chloride.
-
Maintain the temperature at 80°C for 2 hours, and then reflux for 12 hours.
-
Cool the reaction mixture to 20°C.
-
Wash the toluene layer twice with 20 mL of water.
-
Treat the organic layer with a solution of hydrochloric acid at 5-10°C.
-
Filter the mixture and separate the aqueous layer from the filtrate.
-
Wash the aqueous layer with 10 mL of toluene and 10 mL of methylene dichloride.
-
Neutralize the aqueous layer with 22 mL of 30% sodium hydroxide solution at 10°C and maintain at 20°C for 2 hours to precipitate the product.
-
Filter the solid product, suck dry, and dry at 50°C for 3 hours.
-
This step involves the N-alkylation of CPMP with 2-bromoethanol.[3]
-
Materials:
-
1-[(4-chlorophenyl)(phenyl)methyl]piperazine (CPMP) (0.6 g, 2.1 mmol)
-
Acetonitrile (10 mL)
-
Potassium carbonate (0.58 g, 4.2 mmol)
-
2-Bromoethanol (0.26 g, 2.1 mmol)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
To a stirred solution of 0.6 g of CPMP in 10 mL of acetonitrile, add 0.58 g of potassium carbonate.
-
After a short period of stirring, add 0.26 g of 2-bromoethanol.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction completion by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product.
-
This final step involves the reaction of the previously synthesized alcohol with 1-bromoacetic acid.[3]
-
Materials:
-
2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol (0.5 g, 1.51 mmol)
-
Acetonitrile (10 mL)
-
Potassium carbonate (0.41 g, 3 mmol)
-
1-Bromoacetic acid (0.2 g, 1.51 mmol)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
To a stirred solution of 0.5 g of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol in 10 mL of acetonitrile, add 0.41 g of potassium carbonate and 0.2 g of 1-bromoacetic acid.
-
Reflux the resulting mixture for 5 hours.
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final product.
-
Quantitative Data Summary
| Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Melting Point (°C) | Reference |
| 4-Chlorobenzhydrol | This compound | Sodium borohydride | Isopropyl alcohol | - | - | [1] |
| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (CPMP) | 4-Chlorobenzhydryl chloride, Piperazine | DMF, KI, HCl, NaOH | Toluene | 92% | 63-65 | [2] |
| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (CPMP) | This compound | Zinc dust, HBr, Piperazine | - | 71.2% | - | [4] |
| 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol | 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (CPMP) | 2-Bromoethanol, K2CO3 | Acetonitrile | 82% | - | [3] |
| 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid | 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol | 1-Bromoacetic acid, K2CO3 | Acetonitrile | 87% | - | [3] |
| 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide dihydrochloride | 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol | 2-Chloro-N,N-dimethylacetamide, Sodium methoxide | Toluene | 82-90% | - | [5] |
| Cetirizine dihydrochloride | 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide dihydrochloride | NaOH, HCl | Water | 64-66% | - | [5] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Cetirizine intermediates.
Notes on the Synthesis of Clotrimazole and Sertraline Intermediates
Clotrimazole
The synthesis of Clotrimazole, an antifungal agent, typically starts from 2-chlorobenzophenone or o-chlorobenzotrichloride , not this compound.[6][7] A common route involves the Grignard reaction of 2-chlorobenzophenone with phenylmagnesium bromide to form (2-chlorophenyl)diphenylmethanol. This intermediate is then chlorinated and subsequently reacted with imidazole to yield Clotrimazole.[6]
Sertraline
The synthesis of Sertraline, a selective serotonin reuptake inhibitor (SSRI), generally begins with more complex starting materials such as 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone .[8][9][10] The synthesis involves reductive amination of this naphthalenone derivative. While there are methods to produce aminobenzophenones from their corresponding benzophenones, a direct and established synthetic pathway from this compound to the core structure of Sertraline is not prominently documented in the readily available literature.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Synthesis of 1- [(4-Chlorophenyl) phenyl methyl] Piperazine | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2006129324A2 - A highly stereoselective synthesis of sertraline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpsonline.com [wjpsonline.com]
Application Notes: 4-Chlorobenzophenone as a Photoreactive Probe for Elucidating Protein-Ligand Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Chlorobenzophenone (4-CBP) is an aromatic ketone that serves as a versatile and robust photoreactive moiety in the field of chemical biology and drug discovery.[1][2] When incorporated into a chemical probe, 4-CBP enables the use of photoaffinity labeling (PAL), a powerful technique to covalently capture and identify transient protein-ligand interactions.[3][4] Upon irradiation with UV light (typically 350-365 nm), the benzophenone group forms a reactive triplet diradical that can covalently cross-link to nearby amino acid residues, effectively "trapping" the ligand on its protein target.[5][6] This allows for the identification of previously unknown protein targets, the validation of predicted interactions, and the mapping of ligand binding sites.[3][7]
These application notes provide an overview of the principles, advantages, and protocols for using 4-CBP-based probes to study protein-ligand interactions.
Principle of Photoaffinity Labeling (PAL)
Photoaffinity labeling is a technique used to covalently link a ligand (probe) to its target protein.[3] A typical photoaffinity probe consists of three key components: a ligand or pharmacophore for specific binding, a photoreactive group (like 4-CBP) that can be activated by light, and often a reporter tag (e.g., biotin, alkyne, or a fluorescent dye) for detection and enrichment.[3][5]
The general workflow involves:
-
Incubation: The probe is incubated with a biological sample (e.g., cell lysate, purified protein) to allow for non-covalent binding to its target protein.
-
Photoactivation: The sample is exposed to UV light at a specific wavelength, activating the 4-CBP moiety.[8]
-
Covalent Cross-linking: The activated probe forms a covalent bond with amino acid residues in or near the binding site.[9]
-
Analysis: The covalently labeled protein(s) are detected, identified, and characterized using techniques like SDS-PAGE, Western blotting, and mass spectrometry.[3]
Advantages and Limitations of this compound Probes
Advantages:
-
Stability: Benzophenones are chemically stable in various solvents and during probe synthesis.[5]
-
Wavelength of Activation: They are activated by long-wavelength UV light (350-365 nm), which minimizes damage to proteins and other biomolecules compared to shorter-wavelength probes like aryl azides.[3][8]
-
Reversible Quenching: The excited triplet state can be quenched by water, but this process is reversible, allowing for repeated excitation and increasing the overall cross-linking efficiency during prolonged irradiation.[8]
-
Versatile Reactivity: The generated diradical can insert into C-H bonds of any amino acid side chain, making it a less selective and more versatile cross-linker compared to groups that target specific functionalities.[6]
Limitations:
-
Bulky Size: The benzophenone group is relatively large, which may cause steric hindrance and interfere with the probe's binding to the target protein.[5][10]
-
Long Irradiation Times: Achieving high cross-linking efficiency often requires extended UV exposure, which can increase the risk of non-specific labeling and potential protein damage.[5][11]
-
Lower Reactivity: The diradical intermediate is less reactive than the carbenes generated by diazirine probes, which can result in lower cross-linking yields in some systems.[6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 134-85-0 | [2][12] |
| Molecular Formula | C₁₃H₉ClO | [1][2][12] |
| Molecular Weight | 216.66 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 74-77 °C | [2] |
| UV Activation λmax | ~350-365 nm | [8][13] |
| Solubility | Soluble in organic solvents (ethanol, acetone); slightly soluble in water | [2] |
Table 2: Example Mass Spectrometry Data for a Labeled Peptide
This table illustrates the expected outcome of a mass spectrometry experiment to identify a peptide labeled with a 4-CBP-containing probe. The mass of the probe covalently adds to the mass of the peptide.
| Parameter | Value |
| Unmodified Peptide Sequence | RQLRTEYQESDLTNQGLR |
| Unmodified Peptide Mass (Monoisotopic) | 2147.08 Da |
| Example Probe Mass | 450.25 Da |
| Observed Adducted Peptide Mass | 2597.33 Da |
| Mass Shift (Adduct Mass) | +450.25 Da |
| Identified Cross-linked Residue | E372 (Glutamic Acid)[14] |
Visualizations and Logical Workflows
Caption: Photoactivation mechanism of a 4-CBP probe.
Caption: Modular design of a 4-CBP photoaffinity probe.
Application Note 1: Target Identification
Objective: To identify the unknown protein targets of a bioactive small molecule in a complex biological mixture (e.g., cell lysate).
Principle: A photoaffinity probe is synthesized by incorporating the 4-CBP moiety and a reporter tag (e.g., an alkyne for click chemistry) onto the bioactive molecule. After incubation and UV irradiation, target proteins that are covalently labeled can be enriched using the reporter tag and subsequently identified by mass spectrometry.
Caption: Workflow for target identification using a 4-CBP probe.
Protocol 1: Photoaffinity Labeling and Target Enrichment
Materials:
-
4-CBP alkyne-functionalized probe
-
Cell lysate (prepared in a non-nucleophilic buffer like HEPES or PBS)
-
Biotin-azide tag
-
Copper(II) sulfate (CuSO₄), THPTA ligand, Sodium Ascorbate
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Urea (8M), Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
UV cross-linking apparatus (e.g., Rayonet reactor with 350 nm bulbs)[9]
Procedure:
-
Lysate Preparation: Prepare cell lysate in a buffer lacking primary amines (e.g., Tris), such as HEPES. Determine the total protein concentration (e.g., via BCA assay).
-
Probe Incubation: In a 1.5 mL tube, add 1 mg of total protein from the lysate. Add the 4-CBP probe to a final concentration of 1-10 µM. For a negative control, add a competing excess (e.g., 50-fold) of the non-probe parent compound. Incubate on ice for 30-60 minutes to allow for binding.
-
UV Cross-linking: Place the open tubes on ice in a UV cross-linker. Irradiate with 365 nm UV light for 15-30 minutes.[6] Keep the sample cool to prevent protein denaturation.[11]
-
Click Chemistry: To conjugate the biotin tag, add the following click-chemistry reagents in order: Biotin-azide (final concentration 25 µM), CuSO₄ (1 mM), THPTA (5 mM), and freshly prepared Sodium Ascorbate (5 mM). Incubate at room temperature for 1 hour in the dark.
-
Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 1 hour, then centrifuge to pellet the proteins. This step removes excess reagents.
-
Enrichment of Labeled Proteins: Resuspend the protein pellet in PBS containing 1% SDS. Add pre-washed streptavidin magnetic beads and incubate for 1-2 hours at room temperature with gentle rotation to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with PBS + 0.5% SDS, 8M Urea, and finally PBS.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate). Reduce disulfide bonds with DTT, alkylate cysteine residues with IAA, and then digest the proteins overnight with trypsin at 37°C.
-
Sample Preparation for MS: Collect the supernatant containing the tryptic peptides. Desalt the peptides using a C18 StageTip and prepare for LC-MS/MS analysis.
Application Note 2: Mapping Ligand Binding Sites
Objective: To identify the specific amino acid residues or peptide region where a ligand binds to a known target protein.
Principle: Following photo-crosslinking of a 4-CBP probe to a purified protein or a specific protein in a complex mixture, the protein is digested into peptides. Mass spectrometry is then used to identify the peptides that have an increased mass corresponding to the covalent adduction of the probe. Tandem MS (MS/MS) can further pinpoint the exact amino acid of modification.[15][16][17]
Protocol 2: Identification of Labeled Peptides by Mass Spectrometry
Procedure:
-
Photo-labeling: Perform photo-crosslinking as described in Protocol 1 (Steps 1-3) using either a purified protein or a complex mixture.
-
Protein Separation (Optional but Recommended): Separate the proteins by SDS-PAGE. Excise the protein band corresponding to the target protein of interest.
-
In-Gel Digestion: Perform an in-gel tryptic digestion of the protein from the excised gel band. This involves destaining, reduction, alkylation, and overnight digestion with trypsin.
-
Peptide Extraction and LC-MS/MS Analysis: Extract the peptides from the gel piece and analyze them via high-resolution LC-MS/MS.
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein sequence database.
-
Perform an "open" or "variable modification" search, specifying the mass of the 4-CBP probe as a potential modification on all amino acids.[17]
-
The software will identify spectra corresponding to peptides that carry the mass of the probe.
-
Manually validate the MS/MS spectra of candidate "adducted" peptides to confirm the peptide sequence and localize the site of modification. The fragmentation pattern will show a mass shift on a specific residue.[16]
-
For quantitative analysis, compare the abundance of labeled peptides between the sample and the competition control to ensure the identified site is specific to the ligand's binding pocket.[18]
-
References
- 1. What Is the Role of this compound in the Synthesis of Pharmaceuticals and Dyes? - JIANGYIN TRUST [trust-inc.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Mapping of Small Molecule Binding Sites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]
- 10. Mapping ligand-receptor interfaces: approaching the resolution limit of benzophenone-based photoaffinity scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scbt.com [scbt.com]
- 13. scispace.com [scispace.com]
- 14. Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Discovery and Visualization of Uncharacterized Drug-Protein Adducts Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Photocrosslinking Experiments Using 4-Chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocrosslinking is a powerful technique used to study molecular interactions in a variety of biological and chemical systems. 4-Chlorobenzophenone is a widely utilized Type II photoinitiator in these experiments. Upon excitation with UV light, this compound efficiently abstracts a hydrogen atom from a nearby molecule, creating a covalent bond and providing a "snapshot" of molecular interactions. This application note provides a detailed experimental setup and protocols for conducting photocrosslinking experiments using this compound.
This compound is a versatile photoinitiator used in applications such as UV-curable coatings, inks, and adhesives. In biochemical research, it serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its ability to initiate polymerization upon UV exposure makes it a valuable tool for studying protein-protein, protein-nucleic acid, and protein-small molecule interactions.
Principle of this compound Photocrosslinking
This compound is a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to efficiently generate radicals. The mechanism involves the following steps:
-
Photoexcitation: Upon absorption of UV light (typically around 365 nm), the benzophenone moiety in this compound is excited from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁).
-
Hydrogen Abstraction: The triplet state of this compound is a reactive diradical that can abstract a hydrogen atom from a suitable donor molecule (the substrate or a co-initiator) in close proximity. This results in the formation of a ketyl radical on the this compound and a substrate-derived radical.
-
Covalent Bond Formation: The two resulting radicals can then combine to form a stable covalent crosslink.
Experimental Setup and Protocols
This section provides detailed protocols for sample preparation, UV irradiation, and downstream analysis for a typical photocrosslinking experiment using this compound.
Materials and Reagents
-
This compound (CAS: 134-85-0)
-
Target biomolecule (e.g., protein, nucleic acid)
-
Co-initiator (e.g., Triethylamine, N,N-Dimethylformamide - optional, but can enhance efficiency)
-
Buffer solution (e.g., PBS, HEPES)
-
UV lamp with an emission maximum around 365 nm
-
Quartz cuvettes or microplates (UV-transparent)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (for identification of crosslinked sites)
-
FT-IR spectrometer (for monitoring reaction kinetics)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClO | [2] |
| Molecular Weight | 216.66 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 74-76 °C | [2] |
| Boiling Point | 195-196 °C at 17 mmHg | [2] |
| Solubility | Soluble in ethanol, ether, acetone; slightly soluble in carbon tetrachloride | [3] |
Protocol 1: Sample Preparation for Photocrosslinking
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable organic solvent (e.g., DMSO or ethanol) to a concentration of 10-100 mM.
-
Prepare the reaction mixture: In a UV-transparent vessel (e.g., quartz cuvette or 96-well plate), combine the target biomolecule, this compound, and buffer. The final concentration of this compound should be optimized for each system but typically ranges from 10 µM to 1 mM. If a co-initiator is used, its concentration should also be optimized.
-
Incubation: Incubate the reaction mixture at the desired temperature for a specific time to allow for non-covalent interactions to occur between the target molecule and any binding partners. This step should be performed in the dark to prevent premature photoreaction.
Protocol 2: UV Irradiation
-
UV Source: Use a UV lamp with a peak emission wavelength of approximately 365 nm. The intensity of the UV source will affect the required irradiation time.
-
Irradiation: Place the sample at a fixed distance from the UV lamp and irradiate for a predetermined amount of time. Irradiation times can range from a few minutes to an hour, depending on the UV source intensity and the reactivity of the system. It is crucial to perform time-course experiments to determine the optimal irradiation time that maximizes crosslinking while minimizing potential photodamage to the biomolecules.
-
Temperature Control: During irradiation, it is advisable to maintain the sample at a constant, cool temperature (e.g., on ice or in a cold room) to minimize heat-induced denaturation or degradation.
Table 2: Example UV Irradiation Parameters
| UV Wavelength (nm) | UV Intensity (mW/cm²) | Irradiation Time (min) | Application | Reference |
| 365 | 22 | 30 | In vivo photo-crosslinking | [4] |
| 365 | Not specified | 25 - 50 | Cross-linking of Human Serum Albumin with a benzophenone derivative | |
| 350 | Not specified | Variable | Cross-linking of polyimide films |
Protocol 3: Quenching the Photoreaction
In most cases, the photocrosslinking reaction is effectively stopped by turning off the UV light source. However, to ensure complete termination and to scavenge any long-lived radical species, a quenching solution can be added.
-
Prepare Quenching Solution: A common quenching solution is a buffer containing a free radical scavenger, such as β-mercaptoethanol or dithiothreitol (DTT), at a final concentration of 10-50 mM.
-
Add Quenching Solution: Immediately after UV irradiation, add the quenching solution to the reaction mixture and incubate for 10-15 minutes at room temperature.
Protocol 4: Downstream Analysis
-
Sample Preparation: To the crosslinked and quenched sample, add an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Denaturation: Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the crosslinked products based on their molecular weight.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. Crosslinked species will appear as higher molecular weight bands compared to the non-crosslinked controls.
For the identification of crosslinked peptides and the precise mapping of interaction sites, mass spectrometry is the method of choice.
-
In-gel Digestion: Excise the crosslinked protein bands from the SDS-PAGE gel. Destain the gel pieces and perform in-gel digestion with a protease (e.g., trypsin).
-
Peptide Extraction: Extract the resulting peptides from the gel pieces.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the crosslinked peptides from the MS/MS data. This will reveal the specific amino acid residues involved in the interaction.
Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the kinetics of the photocrosslinking reaction by observing changes in the vibrational spectra of the reactants and products.
-
Sample Preparation: Prepare the sample as a thin film on an IR-transparent substrate (e.g., CaF₂ or BaF₂).
-
Data Acquisition: Acquire FT-IR spectra at different time points during UV irradiation.
-
Analysis: Monitor the decrease in the intensity of the characteristic vibrational bands of the this compound (e.g., the C=O stretching vibration) and the appearance of new bands corresponding to the crosslinked product.
Visualizations
Caption: Experimental workflow for photocrosslinking using this compound.
Caption: Mechanism of photocrosslinking by this compound.
References
Application Notes and Protocols for the Quantitative NMR (qNMR) Analysis of 4-Chlorobenzophenone Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity of organic compounds.[1][2][3] Unlike chromatographic methods, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for the accurate quantification of a substance without the need for a specific reference standard of the analyte itself.[1] This application note provides a detailed protocol for the determination of the purity of 4-Chlorobenzophenone using ¹H qNMR with an internal standard.
Principle of the Method
The purity of this compound is determined by comparing the integral of a specific, well-resolved resonance of the analyte with the integral of a known resonance of a certified internal standard of known purity and weight.[4] By accurately weighing both the analyte and the internal standard, the purity of the analyte can be calculated using the following equation:
Purity (%w/w) = (I_A / I_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (m_IS / m_A) * P_IS
Where:
-
I_A = Integral of the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_A = Number of protons for the analyte signal
-
N_IS = Number of protons for the internal standard signal
-
MW_A = Molecular weight of the analyte (this compound: 216.66 g/mol )
-
MW_IS = Molecular weight of the internal standard
-
m_A = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
Experimental Protocols
Materials and Equipment
-
Analyte: this compound
-
Internal Standard: Maleic acid (Certified Reference Material, ≥99.5% purity)
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% (v/v) Tetramethylsilane (TMS)
-
Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (readable to at least 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Spatulas and weighing paper
-
Selection of Internal Standard
An ideal internal standard for qNMR should possess the following characteristics:[5][6]
-
High purity and stability.
-
Soluble in the same deuterated solvent as the analyte.[5][7]
-
Possess at least one sharp, well-resolved signal that does not overlap with any signals from the analyte or solvent.[5]
-
A simple NMR spectrum.
Maleic acid is chosen as the internal standard for this application due to its high purity, stability, and its sharp singlet at approximately 6.2-6.3 ppm in CDCl₃, which is well-separated from the aromatic signals of this compound (approximately 7.4-7.8 ppm).[8][9]
Sample Preparation
Accurate weighing is critical for the success of qNMR analysis.[10]
-
Analyte (this compound): Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the exact weight to four decimal places (e.g., 20.XXXX mg).
-
Internal Standard (Maleic Acid): Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the exact weight to four decimal places (e.g., 10.XXXX mg). Aiming for an equimolar amount of the analyte and internal standard is good practice.[7]
-
Dissolution: Add approximately 0.75 mL of CDCl₃ to the vial.
-
Mixing: Securely cap the vial and mix thoroughly using a vortex mixer until both the analyte and the internal standard are completely dissolved.[7]
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
To obtain accurate quantitative data, specific NMR acquisition parameters must be used.[11]
| Parameter | Recommended Value | Rationale |
| Pulse Program | A standard single-pulse experiment (e.g., 'zg' on Bruker) | Ensures uniform excitation of all protons. |
| Pulse Angle | 90° | To maximize signal intensity for a single scan. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | To ensure complete relaxation of all protons between scans. A delay of 30-60 seconds is generally sufficient. |
| Acquisition Time (aq) | ≥ 3 seconds | To ensure high digital resolution. |
| Number of Scans (ns) | 8 to 16 | To achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals of interest). |
| Receiver Gain | Optimized to avoid signal clipping | To ensure the detector is not saturated. |
| Temperature | 298 K (25 °C) | For consistency and to minimize temperature-dependent chemical shift variations. |
| Spectral Width (sw) | ~16 ppm | To cover the entire ¹H chemical shift range. |
| Number of Data Points (td) | 64k | To ensure good digital resolution. |
NMR Data Processing
Proper data processing is crucial for accurate integration.
-
Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction (e.g., polynomial fit) to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration:
-
Manually integrate the selected signals for both the analyte and the internal standard.
-
For this compound, integrate a well-resolved aromatic signal that is free from overlap. The multiplet around 7.74-7.79 ppm, corresponding to 4 protons, is a suitable choice.[8]
-
For Maleic Acid, integrate the singlet at approximately 6.2-6.3 ppm, which corresponds to 2 protons.
-
Ensure the integration region is wide enough to encompass the entire signal, including any ¹³C satellites.
-
Data Presentation
The quantitative results should be summarized in a clear and structured table.
Table 1: Experimental Data for qNMR Purity Analysis of this compound
| Parameter | Value |
| Analyte (this compound) | |
| Mass (m_A) | 20.1234 mg |
| Molecular Weight (MW_A) | 216.66 g/mol |
| ¹H NMR Signal (ppm) | 7.74-7.79 (m) |
| Number of Protons (N_A) | 4 |
| Integral Value (I_A) | 1.00 |
| Internal Standard (Maleic Acid) | |
| Mass (m_IS) | 10.5678 mg |
| Molecular Weight (MW_IS) | 116.07 g/mol |
| Purity (P_IS) | 99.7% |
| ¹H NMR Signal (ppm) | 6.25 (s) |
| Number of Protons (N_IS) | 2 |
| Integral Value (I_IS) | 0.98 |
Table 2: Calculated Purity of this compound
| Replicate | Calculated Purity (%w/w) |
| 1 | 98.9% |
| 2 | 99.1% |
| 3 | 99.0% |
| Average Purity | 99.0% |
| Standard Deviation | 0.1% |
Visualizations
Experimental Workflow
Caption: Workflow for qNMR purity determination.
Purity Calculation Logic
Caption: Purity calculation from experimental inputs.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. emerypharma.com [emerypharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. rsc.org [rsc.org]
- 9. This compound(134-85-0) 1H NMR [m.chemicalbook.com]
- 10. ethz.ch [ethz.ch]
- 11. pubsapp.acs.org [pubsapp.acs.org]
Troubleshooting & Optimization
Troubleshooting low yield in Friedel-Crafts synthesis of 4-Chlorobenzophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Friedel-Crafts synthesis of 4-Chlorobenzophenone. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a very low or no yield in the Friedel-Crafts synthesis of this compound?
A1: The most frequent cause of low or no product yield is an inactive Lewis acid catalyst, typically aluminum chloride (AlCl₃). AlCl₃ is extremely sensitive to moisture, and any water present in the reaction will lead to its deactivation.[1] It is crucial to use anhydrous conditions, including dry glassware, solvents, and fresh, properly stored AlCl₃.
Q2: Why is my reaction sluggish, even with anhydrous conditions?
A2: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom.[1] This deactivation makes it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene. To overcome this, a stoichiometric amount or a slight excess of the Lewis acid catalyst is often required to sufficiently activate the benzoyl chloride.[1]
Q3: I am observing a mixture of products. What are the likely byproducts?
A3: The primary byproducts in the Friedel-Crafts benzoylation of chlorobenzene are the ortho- and meta-isomers of chlorobenzophenone. The major product is the desired para-isomer (this compound) due to steric hindrance at the ortho position.[2] Under certain conditions, small amounts of the ortho- (3-12%) and meta- (0.1-4%) isomers can be formed.[3]
Q4: Can I use a catalytic amount of AlCl₃ for this reaction?
A4: It is generally not recommended to use a catalytic amount of AlCl₃ for Friedel-Crafts acylation. The product, this compound, is a ketone, and the carbonyl oxygen can coordinate with AlCl₃, forming a stable complex. This complex effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least a stoichiometric amount of AlCl₃ is necessary for the reaction to proceed to completion.
Q5: How can I influence the ortho/para isomer ratio in my reaction?
A5: The ortho/para isomer ratio is influenced by reaction conditions. Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.[1] The choice of solvent can also play a role in the regioselectivity of the reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Moisture Contamination) | Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use a fresh, unopened container of anhydrous aluminum chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Deactivated Substrate (Chlorobenzene) | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the Lewis acid catalyst to ensure sufficient activation of the benzoyl chloride.[1] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider moderately increasing the reaction temperature, but be aware this may affect the isomer ratio.[1] |
| Poor Quality Reagents | Use purified benzoyl chloride and chlorobenzene. Impurities can lead to side reactions and lower yields. |
Problem 2: Formation of an Undesired Isomer Ratio (High ortho-Isomer Content)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Higher reaction temperatures can favor the formation of the thermodynamically less stable ortho-isomer. Perform the reaction at a lower temperature to favor the formation of the sterically less hindered and thermodynamically more stable para-isomer.[1] |
| Solvent Effects | The polarity of the solvent can influence the regioselectivity. Consider using a non-polar solvent like carbon disulfide or dichloromethane. |
Data Presentation
Table 1: Effect of Reaction Conditions on Isomer Distribution in the Benzoylation of Chlorobenzene
| Solvent | Temperature (°C) | Duration (days) | o-isomer (%) | m-isomer (%) | p-isomer (%) | Benzophenone (%) |
| Nitrobenzene | 25 | 8 | 3.1 | 0.1 | 85.5 | 11.3 |
| Nitrobenzene | 50 | 2 | 4.2 | 0.2 | 94.6 | 1.0 |
| Nitrobenzene | 70 | 1 | 5.6 | 0.3 | 94.4 | 0.3 |
| Nitrobenzene | 100 | 0.08 | 7.7 | 0.6 | 91.7 | 0.0 |
| Nitrobenzene | 120 | 0.04 | 8.0 | 1.0 | 91.0 | 0.0 |
| Nitrobenzene | 140 | 0.04 | 9.0 | 1.3 | 89.7 | 0.0 |
| Nitrobenzene | 160 | 0.04 | 10.6 | 2.0 | 87.4 | 0.0 |
| Nitrobenzene | 180 | 0.04 | 11.8 | 3.8 | 84.4 | 0.0 |
Data adapted from a study on the Friedel-Crafts benzoylation of chlorobenzene. The formation of benzophenone is a side reaction.[2]
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol outlines a general method for the Friedel-Crafts acylation of chlorobenzene with benzoyl chloride.
Materials:
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzoyl chloride
-
Dry dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride.
-
Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (1.1 molar equivalents) and the dry solvent (e.g., dichloromethane). Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Reactants:
-
Add chlorobenzene (1.0 molar equivalent) to the dropping funnel.
-
Slowly add the chlorobenzene to the stirred suspension of aluminum chloride.
-
Add benzoyl chloride (1.0 molar equivalent) to the dropping funnel.
-
Add the benzoyl chloride dropwise to the reaction mixture at a rate that maintains the temperature between 0-5 °C.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup:
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine all organic layers.
-
-
Washing:
-
Wash the combined organic layers with water.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with water.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified reaction pathway for the Friedel-Crafts synthesis of this compound.
References
Technical Support Center: Optimizing 4-Chlorobenzophenone Mediated Photopolymerization
Welcome to the technical support center for 4-Chlorobenzophenone (4-ClBP) mediated photopolymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-ClBP) and how does it function as a photoinitiator?
A1: this compound is a Type II photoinitiator.[1] Unlike Type I photoinitiators that directly cleave to form radicals upon UV light absorption, Type II photoinitiators like 4-ClBP require a co-initiator or synergist to generate initiating radicals. Upon UV irradiation, 4-ClBP is excited to a triplet state. This excited molecule then abstracts a hydrogen atom from a co-initiator, typically a tertiary amine. This process creates a free radical from the co-initiator, which then initiates the polymerization of monomers.[1]
Q2: What are the essential components of a 4-ClBP photoinitiating system?
A2: A typical 4-ClBP photoinitiating system consists of:
-
This compound (4-ClBP): The photoinitiator that absorbs UV light.
-
Co-initiator (Synergist): A hydrogen donor, most commonly a tertiary amine (e.g., Ethyl-4-(dimethylamino)benzoate (EDMAB) or N-methyldiethanolamine (MDEA)), which generates the initiating free radicals.
-
Monomer/Oligomer: The substance that will be polymerized.
-
UV Light Source: To activate the photoinitiator.
Q3: What is the optimal concentration range for 4-ClBP and the co-initiator?
A3: The optimal concentrations can vary depending on the specific monomer system, desired polymer properties, and light intensity. However, a general starting range for 4-ClBP is typically between 0.1 wt% and 5.0 wt% relative to the monomer weight. The co-initiator is often used in a similar concentration range, and the molar ratio of 4-ClBP to co-initiator is a critical parameter to optimize. Ratios from 2:1 to 1:2 (photoinitiator:co-initiator) by weight have been reported to be effective.
Q4: Why is a co-initiator necessary for 4-ClBP?
A4: As a Type II photoinitiator, 4-ClBP does not efficiently generate initiating radicals on its own upon UV exposure. It requires a hydrogen donor (the co-initiator) to produce the free radicals that start the polymerization chain reaction. The performance of 4-ClBP is significantly enhanced when used with amine synergists.[1]
Q5: What are the common applications of 4-ClBP mediated photopolymerization?
A5: 4-ClBP is widely used in applications requiring rapid curing, such as:
-
Adhesives and sealants[1]
-
Dental resins
-
3D printing and microfabrication[4]
-
Photocrosslinking of polymers like polyethylene[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during 4-ClBP mediated photopolymerization experiments.
| Problem | Potential Causes | Solutions & Recommendations |
| Low or No Polymerization | 1. Insufficient Light Intensity: The UV lamp's output may be too low to adequately excite the 4-ClBP.[6] 2. Wavelength Mismatch: The emission spectrum of the UV lamp may not overlap sufficiently with the absorption spectrum of 4-ClBP. 3. Incorrect Initiator/Co-initiator Concentration: The concentrations of 4-ClBP or the amine co-initiator may be outside the optimal range.[7] 4. Oxygen Inhibition: Dissolved oxygen in the monomer formulation can quench the excited state of the photoinitiator and scavenge free radicals, preventing polymerization.[8][9] | 1. Increase Light Intensity: Move the sample closer to the UV source or use a more powerful lamp. Ensure the lamp is properly warmed up. 2. Verify Light Source: Check the specifications of your UV lamp to ensure it emits in the absorption range of 4-ClBP (typically around 250-380 nm). 3. Optimize Concentrations: Systematically vary the concentrations of 4-ClBP and the co-initiator. Refer to the data tables below for typical ranges. 4. Deoxygenate: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) before and during polymerization. Alternatively, increasing the photoinitiator concentration or light intensity can help overcome oxygen inhibition.[8] |
| Slow Polymerization Rate | 1. Low Light Intensity: Similar to the above, lower light intensity leads to a slower rate of radical generation.[6] 2. Suboptimal Co-initiator Ratio: The ratio of 4-ClBP to the amine co-initiator is not optimized for efficient hydrogen abstraction.[10] 3. High Monomer Viscosity: A highly viscous monomer system can reduce the mobility of reactive species, slowing down the reaction. | 1. Increase Light Intensity: Higher light intensity generally leads to a faster polymerization rate.[6] 2. Optimize Co-initiator Ratio: Experiment with different molar ratios of 4-ClBP to the co-initiator (e.g., 1:1, 1:2, 2:1) to find the most efficient combination. Higher amine ratios can lead to improved polymer properties.[10] 3. Add a Reactive Diluent: Incorporating a low-viscosity reactive diluent can reduce the overall viscosity of the formulation and improve reaction kinetics. |
| Incomplete Curing or Tacky Surface | 1. Oxygen Inhibition: This is a primary cause of surface tackiness, as oxygen from the air inhibits polymerization at the surface.[9] 2. Insufficient UV Exposure: The exposure time may be too short to achieve full conversion, especially in thicker samples. 3. Light Attenuation: In highly pigmented or thick samples, the UV light may not penetrate sufficiently to cure the entire depth. | 1. Inert Atmosphere: Perform the curing process under a nitrogen or argon blanket to exclude oxygen.[11] 2. Increase Exposure Time/Intensity: Increase the duration of UV exposure or the light intensity to ensure complete conversion. 3. Use a Barrier Coating: Applying a transparent barrier film (e.g., PET) on the surface can prevent oxygen ingress. 4. Optimize Formulation for Depth Cure: For thicker samples, consider using a photoinitiator system with higher light penetration or a light source with a more appropriate wavelength. |
| Yellowing of the Cured Polymer | 1. High Amine Co-initiator Concentration: Excess amine co-initiator can lead to the formation of colored byproducts upon oxidation.[10] 2. Photodegradation: Prolonged exposure to high-intensity UV light can cause degradation of the polymer or photoinitiator byproducts, leading to discoloration. 4-ClBP is noted for its good anti-yellowing properties compared to some other initiators.[2][12] | 1. Optimize Co-initiator Concentration: Reduce the concentration of the amine co-initiator to the minimum required for efficient polymerization. 2. Minimize UV Exposure: Use the minimum UV dose (intensity x time) necessary to achieve the desired degree of cure. 3. Incorporate UV Stabilizers: If yellowing is a significant issue, consider adding UV stabilizers to the formulation. |
Quantitative Data Tables
The following tables provide a summary of how different reaction parameters can influence the photopolymerization process. The data is compiled from various studies on benzophenone-based systems and should be used as a guideline for optimization.
Table 1: Effect of 4-ClBP and Co-initiator Concentration on Monomer Conversion
| 4-ClBP (wt%) | Co-initiator (Amine) (wt%) | Monomer System | Light Intensity (mW/cm²) | Final Monomer Conversion (%) |
| 0.5 | 1.0 | Acrylate | 20 | ~45 |
| 1.0 | 1.0 | Acrylate | 20 | ~60 |
| 2.0 | 1.0 | Acrylate | 20 | ~75 |
| 1.0 | 0.5 | Acrylate | 20 | ~50 |
| 1.0 | 2.0 | Acrylate | 20 | ~68 |
Note: These are representative values. Actual conversion rates will depend on the specific monomers, co-initiators, and experimental setup.
Table 2: Influence of Light Intensity on Polymerization Rate and Conversion
| Light Intensity (mW/cm²) | 4-ClBP (wt%) | Co-initiator (wt%) | Maximum Polymerization Rate (s⁻¹) | Final Monomer Conversion (%) |
| 5 | 1.0 | 1.0 | ~0.8 | ~55 |
| 10 | 1.0 | 1.0 | ~1.5 | ~62 |
| 20 | 1.0 | 1.0 | ~2.8 | ~65 |
| 50 | 1.0 | 1.0 | ~4.5 | ~68 |
Note: Higher light intensities generally lead to faster polymerization rates, but the final conversion may plateau.[6]
Experimental Protocols
Protocol 1: Real-Time Monitoring of Photopolymerization Kinetics using FT-IR Spectroscopy
This protocol describes the use of Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy to measure the conversion of monomer to polymer as a function of time.
Materials and Equipment:
-
FT-IR spectrometer with a real-time monitoring accessory
-
UV/Vis light source with a light guide
-
Sample holder (e.g., KBr pellets or ATR crystal)
-
Monomer formulation containing 4-ClBP and co-initiator
-
Micropipette
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Prepare the photopolymerizable formulation by mixing the monomer, 4-ClBP, and the amine co-initiator in the desired concentrations. Ensure all components are fully dissolved.
-
Baseline Spectrum: Record a baseline IR spectrum of the uncured liquid formulation. Identify the characteristic absorption peak of the reactive functional group of the monomer (e.g., the C=C double bond in acrylates, typically around 1637 cm⁻¹).[6]
-
Sample Application: Apply a thin film of the formulation onto the sample holder. The thickness should be controlled to ensure uniform light penetration.
-
Initiate Polymerization: Position the light guide to illuminate the sample and start the UV irradiation. Simultaneously, begin recording IR spectra at regular, short intervals (e.g., every 0.5-1 second).
-
Data Acquisition: Continue recording spectra until the polymerization is complete, as indicated by the stabilization of the characteristic monomer peak.
-
Data Analysis: Calculate the degree of conversion (DC) at each time point using the following formula: DC(t) (%) = (A₀ - Aₜ) / A₀ * 100 Where:
-
A₀ is the initial area of the characteristic monomer peak before irradiation.
-
Aₜ is the area of the characteristic monomer peak at time t.[13]
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time curve.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Sinocure® CBP - this compound Photoinitiator for UV Coatings [sinocurechem.com]
- 3. This compound, Photoinitiator CBP, CAS 134-85-0 [sellchems.com]
- 4. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 134-85-0 | Benchchem [benchchem.com]
- 6. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. radtech.org [radtech.org]
- 9. Oxygen Inhibition [ias.tuwien.ac.at]
- 10. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radtech.org [radtech.org]
- 12. nbinno.com [nbinno.com]
- 13. 2.4. Real-Time FT-IR [bio-protocol.org]
Technical Support Center: Purification of Crude 4-Chlorobenzophenone by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 4-Chlorobenzophenone by recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and solubility data to facilitate successful purification.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the recrystallization of this compound.
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue can arise from a few factors:
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Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves.
-
Inappropriate Solvent: While ethanol, methanol, and acetone are generally good solvents, the polarity of your crude material might be significantly different due to impurities. If the compound remains insoluble even with a large volume of hot solvent, you may need to consider a different solvent system.
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If a significant portion of the solid dissolves but some particles remain, you should perform a hot filtration to remove them before allowing the solution to cool.
Q2: No crystals are forming after the solution has cooled. What is the problem?
A2: The absence of crystal formation is a common issue, often due to:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
-
Too Much Solvent: If too much solvent was added, the solution might not be saturated enough for crystals to form upon cooling. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: The product "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high. To address this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool very slowly, perhaps by insulating the flask, to encourage crystal formation instead of oiling out.
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: A low yield can be attributed to several factors:
-
Using an excessive amount of solvent: This is a primary cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor. Use only the minimum amount of hot solvent required to dissolve the crude product.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive volume of cold solvent can dissolve some of your purified product. Use a minimal amount of ice-cold solvent for washing.
Q5: The purified this compound still seems impure after recrystallization. What can be done?
A5: If impurities are still present, consider the following:
-
Inappropriate solvent choice: The chosen solvent may not be effective at separating the specific impurities present. You may need to experiment with different solvents or solvent mixtures.
-
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure the solution cools slowly and undisturbed.
-
A second recrystallization: For highly impure samples, a second recrystallization step may be necessary to achieve the desired purity.
Solvent Selection and Solubility Data
The choice of solvent is critical for a successful recrystallization. An ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used and effective solvent for this purpose.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Boiling Point (°C) | Solubility at 20°C (approx.) | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | 78 | Sparingly Soluble | Soluble | Highly Recommended |
| Methanol | 65 | Sparingly Soluble | Soluble | Recommended |
| Acetone | 56 | Soluble | Very Soluble | Less Recommended (High solubility at low temp) |
| Water | 100 | Insoluble | Insoluble | Unsuitable (Can be used as an anti-solvent) |
Note: The solubility data presented is qualitative and based on general principles and available literature. It is recommended to perform small-scale solubility tests to determine the optimal solvent and volume for your specific crude sample.
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines a standard procedure for the purification of crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of boiling ethanol. Pour the hot solution through the fluted filter paper in the preheated funnel into the clean, preheated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the Buchner funnel for an extended period. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the melting point of this compound (75-78°C).[1][2][3][4]
-
Characterization: Determine the melting point of the purified crystals and compare it to the literature value to assess purity. A sharp melting point close to the literature value indicates high purity.
Safety Precautions
This compound may cause skin and eye irritation.[2][5][6] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Ethanol is flammable and should be heated using a steam bath or a heating mantle, not an open flame.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common problems encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Minimizing Photodegradation of 4-Chlorobenzophenone in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of 4-Chlorobenzophenone (4-CBP) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound (4-CBP) is a versatile organic compound used as a photoinitiator in UV-curable coatings and inks, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its inherent photosensitivity means that upon exposure to light, particularly UV radiation, it can undergo degradation. This degradation can lead to a loss of efficacy in its intended application and the formation of potentially undesirable byproducts.
Q2: What are the primary mechanisms driving the photodegradation of 4-CBP?
A2: The photodegradation of 4-CBP is primarily initiated by the absorption of UV light, which excites the molecule to a singlet state, followed by efficient intersystem crossing to a more stable and longer-lived triplet excited state. This triplet state is highly reactive and can participate in several degradation pathways, including:
-
Hydrogen Abstraction: The triplet 4-CBP can abstract a hydrogen atom from a solvent molecule or other components in the solution, leading to the formation of a ketyl radical. This radical can then undergo further reactions.
-
Energy Transfer: The excited 4-CBP can transfer its energy to other molecules, which may then undergo degradation.
-
Reactions with Oxygen: In the presence of oxygen, the excited 4-CBP can generate reactive oxygen species (ROS), such as singlet oxygen, which can then degrade the 4-CBP molecule or other components of the solution.
Q3: How does the choice of solvent affect the photodegradation of 4-CBP?
A3: The solvent plays a critical role in the photostability of 4-CBP. The polarity and protic nature of the solvent can influence the energy levels and lifetime of the reactive triplet state. While specific quantitative data for 4-CBP is limited, studies on similar aromatic ketones suggest the following trends:
-
Protic Solvents (e.g., Methanol, Isopropanol): These solvents can readily donate a hydrogen atom, potentially increasing the rate of photodegradation through hydrogen abstraction pathways.
-
Aprotic Polar Solvents (e.g., Acetonitrile): In these solvents, hydrogen abstraction from the solvent is less likely, which may lead to increased stability compared to protic solvents.
-
Nonpolar Solvents (e.g., Cyclohexane): The behavior in nonpolar solvents can vary. While hydrogen abstraction from the solvent may be less favorable, the solubility of 4-CBP and potential interactions with other components can influence the degradation rate.
Q4: What types of compounds can be used to stabilize 4-CBP against photodegradation?
A4: Two main classes of stabilizers are effective in minimizing the photodegradation of aromatic ketones like 4-CBP:
-
Antioxidants/Radical Scavengers: These compounds inhibit degradation by quenching the free radicals formed during the photochemical process. Examples include Butylated Hydroxytoluene (BHT), α-Tocopherol (Vitamin E), and Ascorbic Acid (Vitamin C).
-
Triplet Quenchers: These molecules deactivate the excited triplet state of 4-CBP by accepting its energy, returning the 4-CBP to its ground state before it can undergo degradation. Hindered Amine Light Stabilizers (HALS) are a prominent class of triplet quenchers that work through a regenerative cyclic process.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapid loss of 4-CBP concentration during experiment | High light intensity or prolonged exposure. | Reduce the light intensity, shorten the exposure time, or use a light source with a different spectral output. |
| Use of a highly reactive solvent (e.g., a primary or secondary alcohol). | If the experimental conditions permit, switch to a less reactive solvent such as acetonitrile or a nonpolar solvent. | |
| Presence of dissolved oxygen. | Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) before and during the experiment. | |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of photodegradation products. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. This can help in selecting a more appropriate stabilization strategy. |
| Impurities in the solvent or reagents. | Use high-purity solvents and reagents. Run a blank experiment with the solvent and any additives to check for interfering peaks. | |
| Inconsistent degradation rates between experiments | Fluctuations in light source intensity or temperature. | Monitor and control the light source output and the temperature of the sample solution throughout the experiment. |
| Variations in sample preparation. | Ensure consistent and accurate preparation of 4-CBP solutions, including the concentration of 4-CBP and any stabilizers. | |
| Stabilizer appears to be ineffective | Incorrect type of stabilizer for the degradation mechanism. | If degradation is primarily radical-mediated, use an antioxidant. If it is triplet-state driven, a triplet quencher will be more effective. A combination of both may be necessary. |
| Insufficient concentration of the stabilizer. | Increase the concentration of the stabilizer. Perform a concentration-dependent study to find the optimal level. | |
| Stabilizer itself is photodegrading. | Check the photostability of the stabilizer under the experimental conditions. |
Strategies to Minimize Photodegradation: A Comparative Overview
The following table summarizes the primary strategies for minimizing the photodegradation of 4-CBP in solution. The effectiveness of each strategy can be concentration and system-dependent.
| Strategy | Mechanism of Action | Examples | Relative Effectiveness (Qualitative) | Considerations |
| Solvent Selection | Influences the lifetime and reactivity of the 4-CBP triplet state. | Acetonitrile, Cyclohexane | Moderate | The choice of solvent is often constrained by the requirements of the application. |
| Exclusion of Oxygen | Prevents the formation of reactive oxygen species. | Purging with Nitrogen or Argon | High | Requires a well-sealed experimental setup to maintain an inert atmosphere. |
| Use of Antioxidants | Scavenges free radicals generated during photodegradation. | BHT, α-Tocopherol | Moderate to High | The antioxidant may be consumed over time and may have its own absorption in the UV region. |
| Use of Triplet Quenchers | Deactivates the excited triplet state of 4-CBP. | Hindered Amine Light Stabilizers (HALS) | High | HALS are highly efficient and can be effective at low concentrations due to their regenerative cycle. |
| Light Filtering | Reducing exposure to UV radiation. | Using UV-absorbing containers or filters. | High | May not be feasible for applications where UV exposure is required (e.g., photoinitiation). |
Experimental Protocols
Protocol 1: General Photostability Testing of 4-CBP in Solution
This protocol outlines a general procedure for assessing the photodegradation of 4-CBP in a specific solvent.
-
Solution Preparation:
-
Prepare a stock solution of 4-CBP in the desired solvent (e.g., methanol, acetonitrile, cyclohexane) at a known concentration (e.g., 100 µg/mL).
-
Prepare a control sample by wrapping a vial of the solution completely in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place a known volume of the 4-CBP solution in a photochemically transparent container (e.g., a quartz cuvette or vial).
-
Expose the sample to a controlled light source (e.g., a xenon lamp with appropriate filters to simulate solar radiation or a specific UV lamp) for a defined period.
-
Maintain a constant temperature during the exposure.
-
For oxygen exclusion studies, purge the solution with nitrogen or argon for at least 15 minutes prior to and during exposure.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw aliquots from the exposed and control samples.
-
Analyze the concentration of 4-CBP in each aliquot using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of 4-CBP remaining at each time point relative to the initial concentration.
-
Plot the percentage of 4-CBP remaining versus time to determine the degradation kinetics.
-
Protocol 2: Evaluating the Efficacy of a Photostabilizer
This protocol describes how to assess the effectiveness of a stabilizer in preventing 4-CBP photodegradation.
-
Solution Preparation:
-
Prepare a stock solution of 4-CBP in the chosen solvent.
-
Prepare a series of solutions containing a fixed concentration of 4-CBP and varying concentrations of the stabilizer (e.g., 0.1, 0.5, and 1.0 molar equivalents relative to 4-CBP).
-
Prepare a control sample with 4-CBP but no stabilizer.
-
Prepare a dark control for each concentration by wrapping the vials in aluminum foil.
-
-
Light Exposure:
-
Expose all unwrapped samples to a controlled light source as described in Protocol 1.
-
-
Sample Analysis:
-
Analyze the concentration of 4-CBP in all samples (exposed and dark controls) at various time points using HPLC.
-
-
Data Analysis:
-
Compare the degradation rate of 4-CBP in the presence of the stabilizer to the control sample without the stabilizer.
-
Calculate the percentage of photoprotection afforded by the stabilizer at each concentration.
-
Determine the optimal concentration of the stabilizer.
-
Analytical Method: Stability-Indicating HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. The exact ratio should be optimized to achieve good separation between 4-CBP and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for 4-CBP (approximately 260 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Visualizing Experimental Workflows and Mechanisms
Caption: Workflow for assessing 4-CBP photostability and stabilizer efficacy.
Caption: Proposed photodegradation and mitigation pathways for 4-CBP.
Technical Support Center: Overcoming Poor Solubility of 4-Chlorobenzophenone in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 4-Chlorobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a hydrophobic compound and is poorly soluble in water. The reported water solubility is approximately 20.706 mg/L at 29°C.[1][2][3] Its solubility is significantly better in organic solvents.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents, including ethanol, ether, acetone, and benzene.[4][5] It is slightly soluble in chloroform, ethyl acetate, methanol, and carbon tetrachloride.[1][2][3][4][6]
Q3: Why is the poor aqueous solubility of this compound a concern for research and drug development?
A3: Poor aqueous solubility can significantly hinder in vitro and in vivo studies. For biological assays, achieving a sufficient concentration in aqueous buffers is crucial for obtaining reliable and reproducible data. In drug development, poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations of the compound in the body.
Q4: What are the common strategies to improve the aqueous solubility of this compound?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants to form micelles, and complexation with cyclodextrins. The choice of method depends on the specific experimental requirements, such as the desired concentration, the biological system being used, and the intended application.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue when preparing stock solutions in organic solvents and then diluting them into an aqueous buffer.
Solutions:
-
Use of Co-solvents: Introduce a water-miscible organic solvent (co-solvent) into the aqueous buffer. This increases the overall polarity of the solvent system, enhancing the solubility of the hydrophobic compound.
-
Micellar Solubilization with Surfactants: Incorporate a surfactant at a concentration above its critical micelle concentration (CMC). The surfactant molecules will form micelles, which can encapsulate the hydrophobic this compound molecules in their core, effectively increasing its apparent solubility in the aqueous medium.[7][8]
-
Complexation with Cyclodextrins: Utilize cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This compound can be encapsulated within the hydrophobic cavity, forming an inclusion complex that is more soluble in water.[9][10]
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Poor solubility can lead to the formation of micro-precipitates or aggregation of the compound in the assay medium, resulting in variable and non-reproducible biological activity.
Solutions:
-
Confirm Complete Solubilization: Before conducting the assay, visually inspect the final solution for any signs of precipitation or cloudiness. It is also recommended to filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Optimize Solubilization Method: Systematically test different solubilization techniques (co-solvents, surfactants, cyclodextrins) to find the one that provides the most stable and reproducible results for your specific assay system.
-
Conduct Solubility Studies: Perform a phase solubility study to determine the optimal concentration of the solubilizing agent (e.g., cyclodextrin) required to achieve the desired concentration of this compound without precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | 20.706 mg/L at 29°C | [1][2][3] |
| Ethanol | Soluble | [4][5] |
| Ether | Soluble | [4] |
| Acetone | Soluble | [4][5] |
| Benzene | Soluble | [4] |
| Chloroform | Slightly Soluble | [1][2][3][6] |
| Ethyl Acetate | Slightly Soluble | [1][2][3][6] |
| Methanol | Slightly Soluble | [1][2][3][6] |
| Carbon Tetrachloride | Slightly Soluble | [4] |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility using Co-solvents
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent in which it is highly soluble (e.g., Dimethyl Sulfoxide (DMSO) or Ethanol).
-
Determine the maximum tolerable concentration of the co-solvent in your experimental system (e.g., cell culture medium or assay buffer). This is crucial to avoid solvent-induced toxicity or artifacts.
-
Prepare the final aqueous solution by adding small aliquots of the concentrated stock solution to the aqueous buffer containing the pre-determined percentage of the co-solvent while vortexing or stirring vigorously.
-
Visually inspect the final solution for any signs of precipitation.
-
(Optional) Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
Protocol 2: General Procedure for Micellar Solubilization using Surfactants
-
Select a suitable surfactant. Common choices include non-ionic surfactants like Tween® 80 or Pluronic® F-68, which are generally less disruptive to biological systems.
-
Prepare an aqueous solution of the chosen surfactant at a concentration well above its Critical Micelle Concentration (CMC).
-
Add this compound to the surfactant solution.
-
Facilitate solubilization by gentle heating, sonication, or overnight stirring.
-
Allow the solution to equilibrate at the desired experimental temperature.
-
Remove any undissolved compound by centrifugation or filtration.
-
Determine the concentration of solubilized this compound using a suitable analytical method like HPLC-UV.[11]
Protocol 3: General Procedure for Solubilization using Cyclodextrins (Phase Solubility Study)
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add an excess amount of this compound to each cyclodextrin solution in separate vials.
-
Equilibrate the samples by shaking them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Separate the excess, undissolved this compound by centrifugation and filtration.
-
Determine the concentration of dissolved this compound in the supernatant of each sample using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the stoichiometry of the inclusion complex and the extent of solubility enhancement.
Visualizations
Caption: Workflow for selecting a suitable solubilization strategy.
Caption: Mechanisms of solubilization by surfactants and cyclodextrins.
References
- 1. This compound CAS#: 134-85-0 [m.chemicalbook.com]
- 2. This compound | 134-85-0 [chemicalbook.com]
- 3. 134-85-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. usbio.net [usbio.net]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. This compound: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
Common impurities found in commercial 4-Chlorobenzophenone and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling and purifying commercial 4-Chlorobenzophenone. Our aim is to help you identify and remove common impurities to ensure the quality and integrity of your research and development work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities in commercial this compound typically arise from its synthesis, most often via the Friedel-Crafts acylation reaction. These impurities can be categorized as follows:
-
Isomeric Byproducts: During the synthesis, positional isomers are often formed. The most common are 2-Chlorobenzophenone and 3-Chlorobenzophenone.
-
Unreacted Starting Materials: Residual amounts of the reactants from the synthesis may remain in the final product. These can include 4-chlorobenzoyl chloride and benzene.
-
Related Substances: Other related compounds may be present, such as benzophenone, which can result from side reactions.
Q2: How can I detect and quantify these impurities?
A2: The most effective and widely used analytical method for detecting and quantifying impurities in this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] A well-developed HPLC method can separate the main component from its isomers and other related substances, allowing for accurate purity assessment.
Q3: What is the potential impact of these impurities on my experiments, particularly in drug synthesis?
A3: Impurities in this compound can have several negative impacts on downstream applications, especially in drug development:
-
Formation of Impure Active Pharmaceutical Ingredients (APIs): If this compound is used as a starting material or intermediate, its impurities can react in subsequent steps to form undesired and potentially toxic byproducts in the final API. For example, in the synthesis of certain antihistamines, isomeric impurities could lead to the formation of isomeric drug analogues that are difficult to separate and may have different pharmacological or toxicological profiles.
-
Reduced Reaction Yield and Selectivity: Impurities can interfere with catalytic processes or alter the reaction environment, leading to lower yields and the formation of additional side products.
-
Inaccurate Stoichiometry: The presence of impurities means the actual amount of this compound is lower than weighed, leading to incorrect stoichiometric calculations for subsequent reactions.
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Issue: My this compound is not reaching the desired purity level after a single recrystallization.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or methanol are commonly used for this compound. | The compound should fully dissolve in a minimal amount of boiling solvent and crystallize upon cooling, leaving impurities in the mother liquor. |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[3] |
| Insufficient Washing | Residual mother liquor containing dissolved impurities remains on the crystal surface. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. |
| High Impurity Load | If the initial purity is very low, a single recrystallization may not be sufficient. | Perform a second recrystallization. For highly impure samples, consider a preliminary purification by column chromatography. |
Guide 2: Purification by Column Chromatography
Issue: I am getting poor separation of this compound from its isomers using column chromatography.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Eluent System | The polarity of the eluent is critical for good separation. | Use a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting point is a 30:1 ratio of hexane to ethyl acetate.[1] |
| Isocratic Elution | For impurities with very similar polarity to the main compound, isocratic elution may not provide sufficient resolution. | Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to better separate closely eluting compounds. |
| Column Overloading | Too much sample applied to the column will lead to broad peaks and poor separation. | Use an appropriate amount of sample for the column size. A general rule is to use 20-50 times the sample weight in adsorbent. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. | Ensure the column is packed uniformly without any air bubbles. A slurry packing method is often preferred for silica gel. |
Data Presentation
Table 1: Common Impurities in Commercial this compound
| Impurity | Typical Source | Potential Impact |
| 2-Chlorobenzophenone | Isomeric byproduct of synthesis | Formation of isomeric APIs, difficult to separate from the desired product. |
| 3-Chlorobenzophenone | Isomeric byproduct of synthesis | Similar to 2-Chlorobenzophenone, can lead to impure final products. |
| 4-chlorobenzoyl chloride | Unreacted starting material | Can hydrolyze to 4-chlorobenzoic acid, introducing acidic impurities. |
| Benzene | Unreacted starting material | A known carcinogen, its presence is strictly regulated. |
| Benzophenone | Side-reaction byproduct | Can compete in subsequent reactions, leading to undesired byproducts. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed for the purification of approximately 5 grams of commercial this compound.
-
Dissolution: Place 5 g of crude this compound in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: In a separate beaker, heat approximately 50 mL of ethanol to boiling. Add the hot ethanol to the flask containing the this compound in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol (approx. 5-10 mL).
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
This protocol is suitable for the purification of 1-2 grams of this compound.
-
Column Preparation: Prepare a slurry of silica gel (e.g., 40-60 g) in hexane. Pour the slurry into a glass chromatography column (e.g., 2-3 cm diameter) and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve approximately 1-2 g of crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with a mixture of hexane and ethyl acetate (e.g., 30:1 v/v).[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the components by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for the purification of this compound.
References
Enhancing the efficiency of 4-Chlorobenzophenone photoinitiation with synergists
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 4-Chlorobenzophenone (CBP) as a photoinitiator. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help optimize initiation efficiency, particularly through the use of synergists.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBP) and how does it function as a photoinitiator?
A1: this compound (CAS 134-85-0) is a Type II photoinitiator.[1] Upon exposure to ultraviolet (UV) light, it absorbs energy and transitions to an excited triplet state. Unlike Type I photoinitiators that undergo direct cleavage to form radicals, Type II initiators like CBP require a co-initiator or "synergist" to generate the initiating free radicals. CBP abstracts a hydrogen atom from the synergist, creating a reactive radical from the synergist molecule that then initiates the polymerization of monomers and oligomers.[2]
Q2: Why is a synergist necessary for efficient photoinitiation with CBP?
A2: A synergist is crucial for two primary reasons. First, it acts as a hydrogen donor to the excited CBP molecule, a necessary step for generating the polymerization-initiating radicals.[2] Second, synergists, particularly tertiary amines, are highly effective at mitigating oxygen inhibition.[3] Oxygen present in the formulation can quench the excited state of the photoinitiator or scavenge free radicals, preventing them from initiating polymerization, which often results in a tacky or uncured surface.[4] The amine synergist reacts with and consumes dissolved oxygen, allowing the polymerization to proceed efficiently.[2]
Q3: What are the most common types of synergists used with CBP?
A3: Tertiary amines are the most widely used and effective synergists for CBP and other benzophenone-type photoinitiators.[3] Common examples include:
-
N-methyldiethanolamine (MDEA)
-
Ethyl-4-(dimethylamino)benzoate (EDB or EDMAB)
-
2-Ethylhexyl-4-(dimethylamino)benzoate (EHA)
-
Triethanolamine (TEA)
Acrylated amines are also used, which have the added benefit of being able to co-polymerize into the polymer network, reducing the potential for migration.[5]
Q4: What is the general mechanism of photoinitiation with a CBP/Amine Synergist system?
A4: The process begins with the absorption of UV light by CBP, promoting it to an excited singlet state, which then converts to a more stable, longer-lived triplet state. This excited CBP triplet then interacts with the amine synergist. It abstracts a hydrogen atom from the carbon adjacent to the nitrogen atom of the amine. This hydrogen transfer results in the formation of a ketyl radical from the CBP and a highly reactive α-amino alkyl radical from the synergist. The α-amino alkyl radical is the primary species that initiates the polymerization of monomers (e.g., acrylates).
Photoinitiation Mechanism Diagram
Caption: Mechanism of CBP photoinitiation with an amine synergist.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Tacky or Uncured Surface | Oxygen Inhibition: Atmospheric oxygen interferes with free radical polymerization at the surface.[6][7] | Increase UV Intensity: A higher photon flux generates radicals faster than oxygen can inhibit them.[6] Inert Atmosphere: Purge the curing chamber with an inert gas like nitrogen or argon to displace oxygen.[7][8] Optimize Wavelength: Use a UV source with shorter wavelengths (e.g., from a mercury vapor lamp) which can be more effective for surface cure.[6] Increase Synergist Concentration: A higher concentration of amine synergist can more effectively scavenge oxygen.[9] Note: Excessive amine can sometimes be detrimental.[5] |
| Low Overall Cure Speed or Incomplete Cure | Incorrect Photoinitiator/Synergist Concentration: The ratio is suboptimal for efficient radical generation. | Optimize Concentrations: Systematically vary the concentration of both CBP and the synergist. A common starting point is a 1:1 molar ratio, but optimal ratios can vary.[5] For some amines, a maximum effect is seen at around 5 wt%, with higher levels becoming detrimental.[5] Formulation Check: Ensure there are no other formulation components (e.g., certain pigments, acidic monomers) that may be inhibiting the reaction. |
| Yellowing of Cured Polymer | Synergist Type and Byproducts: Aromatic amine synergists and the byproducts of the photoinitiation process can often lead to discoloration. | Select Appropriate Synergist: Test different amine synergists. Acrylated amines or certain aliphatic amines may result in less yellowing compared to some aromatic amines like EDB. Optimize Concentration: Use the minimum effective concentration of the synergist to reduce byproduct formation. Post-Cure Treatment: In some cases, post-curing at a slightly elevated temperature can reduce initial yellowing, though this should be tested for thermal stability. |
| Inconsistent Curing Results | UV Lamp Issues: The lamp's intensity may have degraded over time, or the emission spectrum may not be appropriate. | Check UV Lamp Output: Use a radiometer to measure the intensity of your UV source and replace the bulb if it is below the manufacturer's recommended output. Verify Spectral Match: Ensure the lamp's emission spectrum has significant output in the absorption range of CBP (typically 250-400 nm). |
| Phase Separation or Poor Solubility | Component Incompatibility: The selected photoinitiator or synergist is not fully soluble in the monomer/oligomer blend. | Verify Solubility: Ensure all components are fully dissolved before curing. Gentle heating or mixing may be required. Select a Different Synergist: Some liquid amine synergists like EHA offer better compatibility and handling in certain formulations. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common curing issues.
Quantitative Data: Synergist Performance
Note: The following data is illustrative and may vary significantly based on the specific monomer system, substrate, UV source, and atmospheric conditions. It is intended to provide a relative comparison.
| Photoinitiator System | Monomer System | Max. Polymerization Rate (s⁻¹) | Final Conversion (%) | Notes |
| CBP (2 wt%) | Acrylate Oligomer | Low / N/A | < 20% | Without a synergist, CBP is highly inefficient. |
| BP + TEA (5 wt%) | Acrylate Blend | ~0.20 | ~65% | Optimal concentration for TEA was found to be 5%; higher levels were detrimental.[5] |
| CQ + EDMAB (0.5 wt%) | BisGMA/HEMA | ~0.25 | ~68.2% | Represents a typical Type II / Amine system used in dental resins.[10] |
| BP + New Synergist | Acrylate Blend | Not Specified | Equivalent to control | A novel synergist allowed for a 50% reduction in Benzophenone (BP) concentration.[3] |
Abbreviations: BP (Benzophenone), TEA (Triethanolamine), CQ (Camphorquinone), EDMAB (Ethyl-4-dimethylaminobenzoate), BisGMA (Bisphenol A glycidyl methacrylate), HEMA (2-hydroxyethyl methacrylate).
Experimental Protocols
Protocol: Monitoring Polymerization Kinetics using Real-Time FTIR Spectroscopy
This protocol describes how to measure the rate of polymerization and the final monomer conversion of a formulation containing CBP and a synergist using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. The technique monitors the decrease of the infrared absorbance of the reactive monomer group (e.g., acrylate C=C bond) as it is converted to a polymer.
1. Materials and Equipment:
-
FTIR Spectrometer with a rapid scan capability.
-
UV/VIS light source with a light guide (e.g., medium-pressure mercury lamp).
-
Nitrogen purge system (optional, for oxygen-free environment).
-
Liquid sample cell (e.g., two KBr plates with a spacer of known thickness, typically 10-25 µm).
-
Formulation: Monomer/oligomer blend, CBP, and selected amine synergist.
-
Micropipette.
2. Experimental Workflow Diagram:
Caption: Workflow for Real-Time FTIR kinetics measurement.
3. Procedure:
-
Formulation Preparation: Prepare the liquid formulation by accurately weighing and mixing the monomer/oligomer blend, CBP, and the amine synergist. Ensure complete dissolution.
-
Sample Preparation: Using a micropipette, place a small drop of the formulation onto the center of a KBr plate. Place the second KBr plate on top to create a thin liquid film of uniform thickness.
-
Setup: Place the sample assembly into the sample holder of the FTIR spectrometer. Position the UV light guide so that it uniformly illuminates the sample area. If studying the reaction in an inert environment, begin purging the sample chamber with nitrogen.
-
Initial Spectrum: Record a reference spectrum of the uncured sample before turning on the UV light (t=0).
-
Initiation and Data Collection: Simultaneously start the UV irradiation and the real-time collection of FTIR spectra. Spectra should be collected at rapid intervals (e.g., every 0.5 to 2 seconds) for a predefined duration (e.g., 60-300 seconds).
-
Data Analysis:
-
Identify the characteristic absorption peak of the reactive monomer functional group. For acrylates, this is typically the C=C stretching vibration around 1635 cm⁻¹.
-
Measure the area of this peak for each spectrum collected over time.
-
Calculate the degree of conversion (DC) at each time point (t) using the following formula: DC(t) (%) = [1 - (Peak Area(t) / Peak Area(0))] * 100
-
Plot the Degree of Conversion (%) as a function of time (s) to obtain the polymerization profile.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion vs. time curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcimag.com [pcimag.com]
- 4. Effects of functional monomers and photo-initiators on the degree of conversion of a dental adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Influence of different initiators on the degree of conversion of experimental adhesive blends in relation to their hydrophilicity and solvent content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Phase Separation of 4-Chlorobenzophenone in Polymer Blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorobenzophenone in polymer blends. The following information is designed to help you anticipate and resolve issues related to phase separation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of a this compound-polymer blend?
A1: Phase separation is the process where a single-phase, homogenous mixture of this compound (an active pharmaceutical ingredient or API) and a polymer separates into two or more distinct phases.[1] This can result in regions that are rich in the API and others that are rich in the polymer. For amorphous solid dispersions (ASDs), this is undesirable as it can lead to the crystallization of this compound, which can negatively impact the solubility, dissolution rate, and bioavailability of the final product.[2][3]
Q2: What are the primary factors that influence the phase separation of this compound in a polymer blend?
A2: The primary factors include:
-
Drug-Polymer Miscibility: The inherent thermodynamic compatibility between this compound and the chosen polymer. This is a key factor in preventing phase separation.[4]
-
Drug Concentration: Higher concentrations of this compound increase the likelihood of exceeding its solubility limit within the polymer matrix, leading to phase separation.[5]
-
Polymer Selection: The chemical structure, molecular weight, and glass transition temperature (Tg) of the polymer significantly affect its ability to stabilize the API.[2]
-
Processing Method: The technique used to prepare the blend, such as hot-melt extrusion or spray drying, can influence the homogeneity and stability of the final product.[6][7]
-
Presence of Moisture and Plasticizers: Water can act as a plasticizer, reducing the Tg of the blend and increasing molecular mobility, which can facilitate phase separation and crystallization.[2][8] Other plasticizers can have a similar effect.[9][10]
-
Storage Conditions: Elevated temperature and humidity can accelerate phase separation over time.[2]
Q3: Which polymers are commonly used to prevent phase separation in amorphous solid dispersions?
A3: A range of polymers are used to create stable amorphous solid dispersions. Common choices include:
-
Polyvinylpyrrolidone (PVP): Known for its ability to form hydrogen bonds with many APIs, which can enhance miscibility.
-
Hydroxypropyl Methylcellulose (HPMC): A versatile polymer used in both spray drying and hot-melt extrusion.[11]
-
Poly(lactic-co-glycolic acid) (PLGA): Often used for controlled release applications.
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer): Specifically designed for improving the solubility and bioavailability of poorly soluble drugs.[6] The selection of the polymer should be based on the specific physicochemical properties of this compound and the desired release characteristics of the final formulation.[2]
Q4: How can I detect phase separation in my this compound-polymer blend?
A4: Several analytical techniques can be used to detect phase separation:
-
Differential Scanning Calorimetry (DSC): This is a primary technique. A miscible, single-phase amorphous blend will show a single glass transition temperature (Tg). The presence of two distinct Tgs is a strong indicator of a phase-separated, immiscible system.[12][13][14]
-
X-Ray Powder Diffraction (XRPD): This technique can detect the presence of crystalline this compound, which is often a consequence of phase separation. A halo pattern with no sharp peaks indicates an amorphous system.
-
Spectroscopy (FTIR, Raman): Changes in the vibrational frequencies of functional groups can indicate interactions between the drug and polymer. A lack of interaction may suggest a higher tendency for phase separation.[6]
-
Microscopy (e.g., Atomic Force Microscopy - AFM, Scanning Electron Microscopy - SEM): These techniques can be used to visualize the morphology of the blend at the micro- or nanoscale and identify distinct phases.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Two glass transitions (Tgs) are observed in the DSC thermogram. | The this compound and polymer are immiscible at the prepared concentration, indicating phase separation. | - Reduce Drug Loading: Decrease the concentration of this compound in the blend. - Change Polymer: Select a polymer with better miscibility with this compound. Consider polymers that can form specific interactions (e.g., hydrogen bonds). - Add a Compatibilizer: In some cases, a third component can improve the miscibility of the drug and polymer. |
| Crystalline peaks of this compound appear in the XRPD pattern after storage. | The amorphous dispersion is unstable, and the API is crystallizing. This is often preceded by phase separation. | - Increase Polymer Concentration: A higher polymer-to-drug ratio can better inhibit crystallization. - Select a Polymer with a Higher Tg: Polymers with higher glass transition temperatures can reduce the molecular mobility of the API, thus preventing crystallization.[2] - Ensure Proper Storage: Store the blend in a low-humidity environment and at a temperature well below its Tg. |
| The polymer blend is cloudy or opaque when it should be clear. | Macroscopic phase separation has occurred. | - Optimize Processing Parameters: For hot-melt extrusion, adjust the temperature profile and screw speed to ensure thorough mixing.[5] For spray drying, ensure a single-phase solution is being sprayed and optimize the drying rate.[15] - Check Solvent-Polymer-Drug Compatibility: In solvent-based methods, ensure all components are fully dissolved in a common solvent before processing.[15] |
| The dissolution rate of this compound from the blend is lower than expected or decreases over time. | Phase separation and subsequent crystallization are reducing the amount of amorphous API available for dissolution. | - Re-evaluate Formulation: The formulation is not stable. Refer to the solutions for observing two Tgs and crystalline peaks. - Incorporate a Surfactant: In some cases, a surfactant can help maintain supersaturation during dissolution, but this does not address the root cause of phase separation in the solid state.[16] |
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 216.66 | 74-77 | 324 | Soluble in ethanol, methanol, acetone; slightly soluble in water.[17][18] |
| Polyvinylpyrrolidone (PVP) K30 | ~40,000 | N/A (Amorphous) | N/A | Soluble in water, ethanol, isopropanol. |
| HPMC (e.g., E5) | ~22,000 | N/A (Amorphous) | N/A | Soluble in cold water, forming a gel at higher temperatures. |
| PLGA (50:50) | Varies (e.g., 10,000-50,000) | N/A (Amorphous) | N/A | Soluble in a wide range of organic solvents (e.g., acetone, ethyl acetate). |
Note: The miscibility of a drug and polymer can be predicted using various theoretical models, such as the Flory-Huggins theory. This often requires the calculation or experimental determination of solubility parameters and the drug-polymer interaction parameter (χ).
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
-
Materials:
-
This compound
-
Polymer (e.g., Soluplus®, HPMC HME grade)
-
Plasticizer (optional, e.g., triethyl citrate)
-
-
Procedure:
-
Accurately weigh the this compound and polymer to the desired ratio (e.g., 20:80 w/w).
-
Physically mix the components using a mortar and pestle or a blender for 5-10 minutes to obtain a homogenous physical mixture.[11]
-
Set the temperature profile of the hot-melt extruder. A typical starting point would be to have zones progressively increasing in temperature towards the die, with the final zone being approximately 20-30°C above the Tg of the polymer or the melting point of the drug, whichever is lower, while ensuring the temperature is below the degradation temperature of all components.[19]
-
Feed the physical mixture into the extruder at a constant rate.
-
Set the screw speed (e.g., 50-100 rpm) to ensure adequate mixing and residence time.[11]
-
Collect the extrudate after it passes through the die.
-
Allow the extrudate to cool to room temperature.
-
Mill the extrudate to a fine powder for further analysis.
-
Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
-
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC E5)
-
Solvent (e.g., ethanol, acetone, or a co-solvent system)
-
-
Procedure:
-
Prepare a solution by dissolving the this compound and polymer in the chosen solvent. A typical solid concentration is 5-10% w/v.[6] Ensure a clear, single-phase solution is formed.
-
Set the parameters of the spray dryer:
-
Inlet Temperature: High enough to evaporate the solvent efficiently but below the degradation temperature of the components (e.g., 80-120°C).
-
Atomization Gas Flow Rate: Adjust to achieve a fine spray of droplets.
-
Solution Feed Rate: Control to maintain a stable outlet temperature.
-
-
Pump the solution through the nozzle into the drying chamber.[20]
-
The solvent rapidly evaporates, forming solid particles of the amorphous dispersion.
-
Collect the dried powder from the cyclone.
-
Further dry the powder under vacuum at a temperature below the Tg to remove residual solvent.
-
Protocol 3: Characterization of Miscibility using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the prepared amorphous solid dispersion into an aluminum DSC pan.
-
DSC Method:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature at a rate of 10°C/min to a temperature above the expected Tg of the polymer and the melting point of this compound (e.g., to 200°C).[21]
-
Hold at the high temperature for 1-2 minutes to erase the thermal history.
-
Cool the sample at a controlled rate (e.g., 20°C/min) back to a sub-ambient temperature (e.g., 0°C).
-
Perform a second heating scan at 10°C/min to 200°C.
-
-
Data Analysis:
-
Analyze the second heating scan.
-
A single, sharp step-change in the heat flow indicates a single Tg, suggesting a miscible system.
-
The presence of two distinct Tgs indicates an immiscible, phase-separated system.[12]
-
The absence of a melting endotherm for this compound confirms the amorphous nature of the API in the blend.
-
Visualizations
Caption: Factors influencing the formation of a stable amorphous solid dispersion versus phase separation and crystallization.
Caption: Experimental workflow for characterizing the miscibility and amorphous nature of a this compound-polymer blend.
Caption: A logical troubleshooting guide for addressing phase separation in this compound-polymer blends.
References
- 1. youtube.com [youtube.com]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. Plasticizers and their Effects – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. thermalsupport.com [thermalsupport.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 18. This compound | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
Technical Support Center: Analysis of 4-Chlorobenzophenone at Trace Levels
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of trace levels of 4-Chlorobenzophenone (4-CBP).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting trace levels of this compound?
A1: The most prevalent techniques for trace-level analysis of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] HPLC-UV is often used for routine analysis in pharmaceutical preparations, while GC-MS and LC-MS/MS offer higher sensitivity and selectivity, making them suitable for complex matrices and lower detection limits, such as in food packaging migration studies or as a potential genotoxic impurity.[1][3][4]
Q2: What are the main challenges in analyzing trace amounts of this compound?
A2: The primary challenges include:
-
Matrix Interference: Complex sample matrices can interfere with the detection of 4-CBP, leading to inaccurate quantification.[5][6][7]
-
Low Concentration Levels: Detecting and accurately quantifying 4-CBP at parts-per-billion (ppb) or lower levels requires highly sensitive instrumentation and optimized methods.
-
Contamination: Due to its presence in various materials, contamination from laboratory equipment, solvents, and the environment is a significant concern.
-
Analyte Stability: 4-CBP may degrade under certain storage or experimental conditions, affecting the accuracy of the results.[8]
Q3: Is derivatization necessary for the analysis of this compound?
A3: For HPLC-UV and LC-MS/MS analysis, derivatization is generally not required as 4-CBP possesses a chromophore for UV detection and can be readily ionized for mass spectrometry.[1] However, for GC-MS analysis, derivatization can sometimes be employed to improve the volatility and thermal stability of the analyte, though it is not always necessary.[9][10][11] For instance, derivatization with agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) can be used when analyzing 4-CBP as a metabolite in biological samples.[2]
Q4: What are the typical sources of this compound contamination in a laboratory setting?
A4: Potential sources of contamination include:
-
Plasticware: Leaching from plastic containers, pipette tips, and other lab consumables.
-
Solvents: Impurities in solvents, even those of high purity.
-
Cross-contamination: Carryover from previous analyses of high-concentration samples.
-
Environment: Dust and airborne particles in the laboratory.
Troubleshooting Guides
HPLC-UV Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Secondary Interactions: Interaction of the carbonyl group in 4-CBP with active silanol groups on the column packing material.
-
Column Overload: Injecting a sample with a concentration that is too high for the column's capacity.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of silanol groups.
-
Extra-column Volume: Excessive tubing length or dead volume in fittings can lead to peak broadening.
-
-
Troubleshooting Workflow:
Issue 2: Low Sensitivity / Signal-to-Noise (S/N) Ratio
-
Possible Causes:
-
Suboptimal Detection Wavelength: Not using the λmax of 4-CBP (around 257 nm).
[1] * Low Injection Volume: Injecting an insufficient amount of the sample.
-
High Background Noise: Contaminated mobile phase or detector noise.
-
Poor Column Efficiency: An old or poorly packed column can lead to broader peaks and lower height.
-
Solutions:
-
Verify Wavelength: Ensure the UV detector is set to the optimal wavelength for 4-CBP.
-
Increase Injection Volume: Carefully increase the injection volume, being mindful of potential peak distortion.
-
Improve Mobile Phase Quality: Use high-purity solvents and degas the mobile phase thoroughly.
-
Enhance Column Performance: Replace the column if it's old or shows signs of degradation. Consider using a column with a smaller particle size for sharper peaks.
GC-MS Analysis
Issue 1: Peak Tailing and Poor Reproducibility
-
Possible Causes:
-
Solutions:
-
Deactivate the System: Use a deactivated liner and a high-quality, low-bleed GC column.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.
-
Optimize Inlet Temperature: Experiment with different inlet temperatures to find the optimal setting for 4-CBP.
-
Derivatization: Consider derivatization if the issue persists, as it can mask active functional groups.
[9]
LC-MS/MS Analysis
Issue 1: Signal Suppression or Enhancement (Matrix Effects)
-
Possible Causes:
-
Co-eluting Matrix Components: Other compounds in the sample extract can compete with 4-CBP for ionization, leading to a suppressed or enhanced signal.
[12] * Ion Source Contamination: A dirty ion source can lead to inconsistent ionization.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound in Pharmaceutical Preparations
-
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
[13]* Flow Rate: 1.0 mL/min
-
Detection Wavelength: 257 nm
[1]* Injection Volume: 20 µL
-
Procedure:
-
Prepare a standard stock solution of 4-CBP in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample by dissolving the pharmaceutical preparation in the mobile phase to a suitable concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standards and sample onto the HPLC system.
-
Quantify 4-CBP based on the peak area of the calibration curve.
Parameter Typical Value Retention Time 5-8 minutes LOD ~0.05 µg/mL LOQ ~0.15 µg/mL Linearity (r²) >0.999 Recovery 98-102%
Protocol 2: GC-MS Method for this compound in Food Packaging
-
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min, hold for 5 minutes
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 216, 139, 105).
[2]* Sample Preparation:
-
Extract a known amount of the packaging material with a suitable solvent (e.g., acetonitrile or a mixture of dichloromethane and acetonitrile) using ultrasonic extraction.
[3] 2. Concentrate the extract under a stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent.
-
If necessary, perform a clean-up step using Solid Phase Extraction (SPE).
-
Procedure:
-
Inject an aliquot of the prepared sample extract into the GC-MS.
-
Identify 4-CBP based on its retention time and the ratio of the monitored ions.
-
Quantify using an internal or external standard calibration.
Parameter Typical Value Retention Time ~12-15 minutes LOD ~1-5 µg/kg in food LOQ ~5-15 µg/kg in food Linearity (r²) >0.995 Recovery 85-110%
Protocol 3: LC-MS/MS Method for Trace Level Quantification of this compound
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size).
[2]* Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient elution (e.g., start with 10% B, ramp to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: ESI positive
-
MS/MS Transitions (MRM):
-
Precursor ion: m/z 217.0
-
Product ions for quantification and confirmation (e.g., m/z 139.0, 111.0).
[2]* Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction depending on the matrix.
-
Evaporate the solvent and reconstitute in the initial mobile phase.
-
Procedure:
-
Inject the sample extract.
-
Monitor the specified MRM transitions.
-
Quantify using a matrix-matched calibration curve or a stable isotope-labeled internal standard.
Parameter Typical Value Retention Time 3-5 minutes LOD ~0.1 ng/mL LOQ ~0.5 ng/mL Linearity (r²) >0.998 Recovery 90-110%
Stability and Storage
-
Stock Solutions: this compound stock solutions in organic solvents are generally stable when stored at 4°C in the dark. It is recommended to check for degradation after prolonged storage.
-
Sample Extracts: The stability of 4-CBP in sample extracts is matrix-dependent. It is advisable to analyze extracts as soon as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., -20°C) and in the dark.
-
Forced Degradation: Stability-indicating methods should be developed by subjecting 4-CBP solutions to stress conditions such as acid, base, oxidation, heat, and light to ensure the analytical method can separate the parent compound from any potential degradants.
References
- 1. This compound: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 2. This compound | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI [mdpi.com]
- 6. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. scispace.com [scispace.com]
- 10. forensicsciencereview.com [forensicsciencereview.com]
- 11. jfda-online.com [jfda-online.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of 4-Chlorobenzophenone and Benzophenone as Photoinitiators for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the relative performance of 4-Chlorobenzophenone and Benzophenone in photopolymerization, supported by experimental data and detailed methodologies.
In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of the final product's properties and the efficiency of the curing process. Both this compound and its parent compound, Benzophenone, are widely utilized as Type II photoinitiators. This guide provides an objective comparison of their performance, drawing upon available data to assist researchers in making informed decisions for their specific applications.
Executive Summary
Benzophenone is a classic and widely studied Type II photoinitiator that, upon UV irradiation, initiates polymerization through a hydrogen abstraction mechanism, typically from a co-initiator like a tertiary amine. This compound, a derivative, functions through a similar mechanism. The key distinction lies in the presence of a chlorine atom on one of the phenyl rings in this compound. This substitution influences the molecule's electronic properties, which can, in turn, affect its photoinitiating efficiency, absorption characteristics, and the properties of the resulting polymer, such as yellowing.
While both are effective, this compound is often cited for its contribution to formulations with reduced yellowing, a crucial factor in applications where color stability is paramount. This guide will delve into the photochemical mechanisms, present available comparative data, and provide detailed experimental protocols for evaluating these photoinitiators.
Data Presentation: A Quantitative Comparison
While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, the following tables summarize key physical properties and provide a framework for performance comparison based on typical observations for benzophenone derivatives.
Table 1: Physical and Photochemical Properties
| Property | This compound | Benzophenone |
| Molar Mass | 216.66 g/mol | 182.22 g/mol |
| Melting Point | 75-78 °C | 48-49 °C |
| UV Absorption Maximum (λmax) | ~260 nm | ~254 nm and a weaker band around 345 nm[1] |
| Photoinitiator Type | Type II | Type II[1][2][3] |
| Mechanism | Hydrogen Abstraction | Hydrogen Abstraction[1][2][3] |
Table 2: Performance Comparison in Free Radical Polymerization (Illustrative)
| Performance Metric | This compound | Benzophenone |
| Polymerization Rate (Rp) | Potentially higher due to the influence of the chlorine atom on the triplet state reactivity. | Dependent on the efficiency of hydrogen abstraction from a co-initiator.[1] |
| Final Monomer Conversion (%) | Dependent on formulation and curing conditions. | Dependent on formulation and curing conditions. |
| Yellowing | Generally lower yellowing due to the chlorine substitution. | Can cause yellowing, particularly in formulations exposed to prolonged UV radiation.[1] |
Note: The performance metrics in Table 2 are based on general principles of substituted benzophenones and qualitative descriptions. Direct quantitative comparisons would require dedicated experimental studies under controlled conditions.
Photoinitiation Mechanism and Visualization
Both this compound and Benzophenone are Type II photoinitiators that require a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization. The general mechanism is as follows:
-
Photoexcitation: The benzophenone derivative absorbs a photon (hν) and is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state undergoes a rapid and efficient intersystem crossing to a more stable excited triplet state (T₁).
-
Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine), resulting in the formation of a ketyl radical and an amine-derived radical.
-
Initiation: The highly reactive amine-derived radical is primarily responsible for initiating the polymerization by attacking a monomer molecule.
Experimental Protocols
To ensure a standardized and objective comparison of the photoinitiating performance of this compound and Benzophenone, the following experimental protocols are recommended.
Experimental Protocol for Photo-DSC Analysis
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for studying the kinetics of photopolymerization by measuring the heat flow associated with the reaction upon UV irradiation.
Objective: To determine and compare the photopolymerization kinetics (rate of polymerization and final monomer conversion) of a formulation initiated by this compound and Benzophenone.
Materials and Equipment:
-
Photo-DSC instrument (e.g., Netzsch Photo-DSC 204 F1 Phoenix®) equipped with a UV light source.
-
Monomer (e.g., Trimethylolpropane triacrylate, TMPTA).
-
Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDB).
-
This compound.
-
Benzophenone.
-
DSC aluminum pans.
Methodology:
-
Sample Preparation:
-
Prepare two separate photopolymerizable formulations. For each, mix the monomer (e.g., 97 wt%), the co-initiator (e.g., 1 wt%), and one of the photoinitiators (2 wt%). Ensure thorough mixing to achieve a homogeneous solution.
-
-
Photo-DSC Measurement:
-
Accurately weigh a small amount of the prepared formulation (typically 1-2 mg) into a DSC pan.
-
Place the pan in the Photo-DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) to minimize oxygen inhibition.
-
Allow the sample to equilibrate at a constant isothermal temperature (e.g., 25 °C).
-
Expose the sample to UV light of a specific wavelength (e.g., 365 nm) and intensity for a set duration.
-
Record the heat flow as a function of time during the irradiation.
-
-
Data Analysis:
-
Integrate the exothermic peak of the heat flow versus time curve to determine the total heat of polymerization (ΔH_total).
-
The rate of polymerization (Rp) can be determined from the heat flow (dq/dt) using the following equation: Rp = (dq/dt) / ΔH_total.
-
The final monomer conversion can be calculated by dividing the heat evolved at any time by the total theoretical heat of polymerization for the given monomer.
-
Experimental Protocol for Yellowness Index Measurement
The Yellowness Index (YI) is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow.
Objective: To compare the yellowing of polymer films initiated by this compound and Benzophenone after UV curing and post-exposure.
Materials and Equipment:
-
Spectrophotometer or colorimeter.
-
UV curing chamber.
-
Quartz or glass plates.
-
The same photopolymerizable formulations as prepared for the Photo-DSC analysis.
Methodology:
-
Sample Preparation:
-
Apply a thin film of each formulation onto a transparent substrate (e.g., a glass slide) using a film applicator to ensure uniform thickness.
-
-
UV Curing:
-
Cure the films in a UV curing chamber under controlled conditions (e.g., specific UV dose and atmosphere).
-
-
Initial Yellowness Measurement:
-
Measure the initial Yellowness Index of the cured films according to standard test methods such as ASTM E313.
-
-
Post-Exposure (Optional):
-
To assess color stability, expose the cured films to a controlled source of UV radiation or heat for a specified period.
-
-
Final Yellowness Measurement:
-
Measure the Yellowness Index of the films again after the post-exposure period.
-
-
Data Analysis:
-
Compare the initial and final Yellowness Index values for the polymers initiated with this compound and Benzophenone. A lower change in YI indicates better color stability.
-
Conclusion
Both this compound and Benzophenone are effective Type II photoinitiators for free radical polymerization. The choice between them depends on the specific requirements of the application. While Benzophenone is a well-established and cost-effective option, this compound offers the potential advantage of reduced yellowing in the final cured product. For applications where color stability and aesthetic appearance are critical, this compound may be the preferred choice. The provided experimental protocols offer a standardized framework for conducting in-house comparative studies to determine the optimal photoinitiator system for a given formulation and application.
References
Validating the Efficacy of 4-Chlorobenzophenone as a Photocrosslinking Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the identification of molecular interactions is paramount. Photocrosslinking has emerged as a powerful technique to covalently capture transient and stable interactions between biomolecules, particularly protein-protein and protein-small molecule interactions. Among the arsenal of photocrosslinking agents, 4-Chlorobenzophenone, a derivative of benzophenone, is a widely utilized reagent. This guide provides a comprehensive comparison of this compound with other common photocrosslinking agents, supported by available experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate tool for their experimental needs.
Performance Comparison of Photocrosslinking Agents
The efficacy of a photocrosslinking agent is determined by several factors, including its photo-physical properties, reactivity, and specificity. Here, we compare this compound with two other major classes of photocrosslinking agents: aryl azides and diazirines.
Qualitative Comparison:
| Feature | This compound (and Benzophenones) | Aryl Azides | Diazirines |
| Activation Wavelength | ~350-360 nm | Simple: ~254-275 nm; Nitro-substituted: ~300-460 nm | ~330-370 nm |
| Reactive Intermediate | Triplet state diradical | Nitrene | Carbene |
| Reactivity | Inserts into C-H bonds. Less susceptible to quenching by water, leading to potentially higher photo-linking efficiency in aqueous environments.[1] | Highly reactive nitrene can insert into various bonds and also undergo rearrangements, which may lead to non-specific labeling.[2] | Highly reactive carbene inserts into C-H and heteroatom-H bonds. Prone to quenching by water, which can lower crosslinking yields.[3] |
| Specificity | Can exhibit some preference for electron-rich C-H bonds. | Can be less specific due to the high reactivity and potential rearrangement of the nitrene intermediate. | The short-lived and highly reactive carbene can provide high spatial resolution, leading to more specific labeling of proximal molecules. |
| Size | Larger aromatic structure can cause steric hindrance.[2] | Aromatic structure. | Small size is advantageous as it is less likely to perturb the native interaction being studied.[3][4] |
| Stability | Generally stable in the dark. | Generally stable in the dark. | Stable in the dark and to many chemical conditions. |
| Potential for Damage | Longer wavelength of activation is less damaging to proteins and other biomolecules.[5] | Shorter wavelength of activation for simple aryl azides can be damaging to biological samples.[5] | Longer wavelength of activation is less damaging to biomolecules.[4] |
Quantitative Comparison of Photocrosslinking Efficacy:
Direct quantitative comparisons of the intrinsic photochemical properties of different classes of photocrosslinkers are not always available in a standardized format. However, data from specific studies can provide valuable insights into their relative performance in biological experiments.
| Parameter | Benzophenone Derivative (sulfo-SBP) | Diazirine Derivative (sulfo-SDA) |
| Number of Unique Cross-linked Residue Pairs (on Human Serum Albumin) | Fewer links detected | Up to 500 |
| Quantum Yield of Photoreaction | The quantum efficiency for C-H abstraction by the triplet state of benzophenone is ~1.[1] | Can have low crosslink yields due to quenching by water.[3] |
| Triplet State Lifetime (for Benzophenone) | Milliseconds at low temperatures, becoming progressively shorter at room temperature.[6] | Not applicable. |
Note: The data for sulfo-SBP and sulfo-SDA is from a specific comparative study and the results may vary depending on the protein system and experimental conditions.[2][7]
Experimental Protocols
The following is a generalized protocol for a photocrosslinking experiment to identify protein-protein interactions. This protocol can be adapted for use with this compound, aryl azides, or diazirines by modifying the UV irradiation step to the appropriate wavelength and duration.
General Protocol for Photocrosslinking of Protein-Protein Interactions:
-
Probe Incorporation:
-
For in vitro studies: Synthesize or obtain a bait protein with the photocrosslinking agent incorporated at a specific site. This can be achieved through unnatural amino acid incorporation or chemical conjugation to a specific residue (e.g., cysteine).
-
For in vivo studies: Utilize genetic code expansion techniques to incorporate a photo-reactive unnatural amino acid (e.g., p-benzoyl-L-phenylalanine, a benzophenone derivative) into the bait protein within living cells.
-
-
Binding and Interaction:
-
Incubate the bait protein containing the photocrosslinker with the prey protein or cell lysate to allow for the formation of protein complexes. The incubation time and conditions (temperature, buffer composition) should be optimized for the specific interaction being studied.
-
-
UV Irradiation:
-
Expose the sample to UV light at the appropriate wavelength to activate the photocrosslinking agent.
-
This compound/Benzophenones: Irradiate at ~350-360 nm.
-
Aryl Azides: Irradiate at ~254-275 nm (simple) or ~300-460 nm (nitro-substituted).
-
Diazirines: Irradiate at ~330-370 nm.
-
-
The duration and intensity of UV exposure should be optimized to maximize crosslinking efficiency while minimizing photo-damage to the proteins. This is a critical step that often requires empirical determination.
-
-
Sample Processing:
-
Following irradiation, the crosslinked protein complexes are typically denatured and subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.
-
-
Enrichment and Analysis:
-
If the bait protein is tagged (e.g., with biotin or a His-tag), the crosslinked complexes can be enriched using affinity purification (e.g., streptavidin or Ni-NTA beads).
-
The enriched and digested peptides are then analyzed by mass spectrometry (LC-MS/MS) to identify the crosslinked peptides.
-
-
Data Analysis:
-
Specialized software is used to analyze the mass spectrometry data to identify the specific amino acid residues that have been crosslinked. This information provides spatial constraints that can be used to model the protein-protein interaction interface.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A flowchart illustrating the major steps in a typical photocrosslinking experiment.
Caption: Simplified reaction pathways for benzophenone and diazirine photocrosslinkers.
Conclusion
This compound and other benzophenone-based photocrosslinkers are effective and versatile tools for capturing protein interactions. Their key advantages include activation by less damaging, longer wavelength UV light and a reduced susceptibility to quenching by water, which can be beneficial for experiments in aqueous environments. However, their larger size may introduce steric hindrance in some systems.
In contrast, diazirines offer the advantage of a smaller size, which can minimize perturbation of the native biological system and provide high-resolution crosslinking. Aryl azides, while historically significant, are often less favored due to the requirement for shorter, potentially damaging UV wavelengths and a higher propensity for non-specific labeling.
The choice of a photocrosslinking agent should be guided by the specific requirements of the experiment, including the nature of the interacting molecules, the experimental environment (in vitro vs. in vivo), and the desired balance between crosslinking efficiency and specificity. This guide provides a framework for making an informed decision and for designing robust photocrosslinking experiments to elucidate the intricate networks of molecular interactions that govern biological processes.
References
- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels | MDPI [mdpi.com]
- 6. edinst.com [edinst.com]
- 7. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photoreactivity of 4-Chlorobenzophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the photoreactivity of 4-chlorobenzophenone and related derivatives, focusing on key photophysical parameters and reaction mechanisms. The data presented is crucial for researchers in fields such as photochemistry, polymer science, and pharmacology, where benzophenone derivatives are widely used as photoinitiators and photosensitizers.
Quantitative Photoreactivity Data
The following table summarizes key photophysical and kinetic data for benzophenone and one of its chlorinated derivatives. The data is compiled from a comprehensive study by Demeter et al. (2013) to illustrate the effect of substitution on the photoreactivity.[1][2] It is important to note that a direct comparative study of a series of chlorinated benzophenones under identical conditions was not available in the reviewed literature.
| Compound | Solvent | Triplet Quantum Yield (Φisc) | kH (M-1s-1)a | kr (M-1s-1)b |
| Benzophenone | Acetonitrile | 1.00 | 1.3 x 106 | 1.4 x 109 |
| This compound | Acetonitrile | - | - | - |
a Rate coefficient for the primary photoreduction step (hydrogen abstraction from isopropanol). b Rate coefficient for the secondary photoreduction step (reaction with the aliphatic ketyl radical). Data for this compound under these specific comparative conditions was not available in the cited literature.
Experimental Protocols
The data presented in this guide is primarily derived from studies employing nanosecond laser flash photolysis, a powerful technique for studying transient species in photochemical reactions.
Triplet Quantum Yield Determination
The triplet quantum yields (Φisc) are typically determined using the energy transfer method with a suitable standard.
-
Sample Preparation: Solutions of the benzophenone derivatives and an energy acceptor (e.g., perylene) are prepared in a spectroscopic grade solvent like acetonitrile. The concentrations are adjusted to have an absorbance of approximately 0.2 at the excitation wavelength. The solutions are deoxygenated by bubbling with nitrogen or argon for at least 20 minutes to prevent quenching of the triplet state by oxygen.[1][2]
-
Laser Flash Photolysis: The deoxygenated sample is excited with a laser pulse (e.g., 308 nm from a XeCl exciplex laser or 355 nm from a frequency-tripled Nd:YAG laser).[1][2]
-
Transient Absorption Measurement: The transient absorption spectrum of the triplet state of the benzophenone and the sensitized triplet state of the energy acceptor are recorded.
-
Calculation: The triplet quantum yield of the sample is calculated relative to a standard with a known triplet quantum yield (e.g., benzophenone, Φisc = 1.00 in acetonitrile) by comparing the intensities of the transient absorption signals.[1][2]
Photoreduction Kinetics
The rate coefficients for the primary and secondary photoreduction reactions are determined by monitoring the decay of the triplet benzophenone and the formation and decay of the ketyl radicals.
-
Reaction System: The photoreduction is studied in a solution of the benzophenone derivative in a solvent containing a hydrogen donor, such as isopropanol in acetonitrile.[1][2]
-
Laser Excitation: The sample is excited by a laser pulse to generate the triplet state of the benzophenone.
-
Kinetic Monitoring: The decay of the transient absorption of the triplet benzophenone and the growth and decay of the absorption of the benzophenone ketyl radical are monitored over time.
-
Data Analysis: The rate coefficients are extracted by fitting the kinetic traces to appropriate kinetic models.[1][2]
Photochemical Reaction Pathway
The photoreduction of this compound in the presence of a hydrogen donor, such as isopropanol, proceeds through a well-established mechanism initiated by the absorption of UV light. The following diagram illustrates the key steps in this process.
Caption: Photoreduction mechanism of this compound.
Conclusion
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-Chlorobenzophenone. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document offers a detailed comparison of methodologies, performance data, and visual workflows to assist in the selection of the most suitable method for specific analytical needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[1][2] It is a cornerstone of pharmaceutical analysis, offering excellent resolution and sensitivity for a wide range of analytes.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the specificity of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[1][2] GC-MS provides high sensitivity and specificity, allowing for confident identification of impurities even at trace levels.[1]
Comparative Performance Data
The following table summarizes the key performance parameters for the analysis of this compound by HPLC-UV and GC-MS.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.05 ppm |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.08 ppm |
| Accuracy (% Recovery) | 98-102% | 90.5-108.7%[4] |
| Precision (%RSD) | <2% | <10% |
Experimental Protocols
A reversed-phase HPLC method with UV detection is employed for the routine analysis of this compound.[3][5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size[1] |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid[1][5] |
| Gradient | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection | UV at 257 nm[3] |
| Injection Volume | 10 µL[1] |
Sample Preparation:
Dissolve an accurately weighed amount of this compound in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).
A capillary GC-MS method is utilized for the identification and quantification of this compound, particularly for volatile and semi-volatile impurity profiling.[1]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Scan Range | 50-350 m/z |
Sample Preparation:
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., Dichloromethane or Methanol) to achieve a known concentration (e.g., 100 µg/mL).
Cross-Validation Workflow
The cross-validation of HPLC and GC-MS methods for this compound analysis follows a structured workflow to ensure data comparability and reliability.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are suitable for the analysis of this compound, with the choice of method depending on the specific analytical requirements. HPLC is a robust technique for routine quality control, especially for non-volatile impurities. GC-MS offers higher specificity and is well-suited for the identification and quantification of volatile and semi-volatile impurities. The cross-validation of these methods ensures the generation of reliable and comparable data, which is essential for regulatory compliance and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. This compound: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 4. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Spectroscopic Analysis of 4-Chlorobenzophenone and Its Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of isomeric compounds is paramount. This guide provides a detailed spectroscopic comparison of 4-Chlorobenzophenone and its structural isomers, 2-Chlorobenzophenone and 3-Chlorobenzophenone. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to facilitate the differentiation and characterization of these closely related molecules.
The position of the chlorine atom on the benzoyl ring significantly influences the electronic environment and, consequently, the spectroscopic properties of chlorobenzophenone isomers. These differences, though subtle, are critical for unambiguous identification and are explored in detail through the comparative data presented below.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound, 2-Chlorobenzophenone, and 3-Chlorobenzophenone, providing a quantitative basis for their comparison.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.78-7.74 (m, 2H), 7.72-7.68 (m, 2H), 7.59-7.55 (m, 1H), 7.48-7.44 (m, 4H)[1] |
| 2-Chlorobenzophenone | 7.82-7.79 (m, 2H), 7.50-7.30 (m, 7H) |
| 3-Chlorobenzophenone | 7.80-7.78 (m, 1H), 7.74-7.71 (m, 2H), 7.63-7.59 (m, 1H), 7.55-7.51 (m, 1H), 7.48-7.41 (m, 4H) |
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4[1] |
| 2-Chlorobenzophenone | 195.8, 137.8, 137.1, 133.2, 131.5, 130.8, 130.1, 129.8, 128.5, 126.9 |
| 3-Chlorobenzophenone | 195.1, 139.3, 137.3, 134.6, 132.9, 132.1, 129.9, 129.8, 128.4, 128.0[2] |
Infrared (IR) Spectral Data (KBr Disc, cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | ~3060 (Ar C-H str), ~1650 (C=O str), ~1590, 1450 (C=C str), ~1280 (C-C str), ~840 (C-Cl str)[3] |
| 2-Chlorobenzophenone | ~3060 (Ar C-H str), ~1665 (C=O str), ~1590, 1450 (C=C str), ~1280 (C-C str), ~750 (C-Cl str) |
| 3-Chlorobenzophenone | ~3060 (Ar C-H str), ~1655 (C=O str), ~1590, 1470 (C=C str), ~1290 (C-C str), ~780 (C-Cl str)[4] |
Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Key Fragment Ions (m/z) |
| This compound | 216 (M⁺), 181, 139, 111, 105, 77[5] |
| 2-Chlorobenzophenone | 216 (M⁺), 181, 139, 111, 105, 77 |
| 3-Chlorobenzophenone | 216 (M⁺), 181, 139, 111, 105, 77[3] |
UV-Visible (UV-Vis) Spectral Data
| Compound | λmax (nm) | Solvent |
| This compound | 260[4] | Ethanol |
| 2-Chlorobenzophenone | ~250, ~330 | Ethanol |
| 3-Chlorobenzophenone | ~255, ~340 | Ethanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters: A spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans were typically used.
-
¹³C NMR Parameters: A spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans were typically used.
-
Data Processing: The raw data was processed with a Fourier transform, and the resulting spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Parameters: Each spectrum was an average of 32 scans with a resolution of 4 cm⁻¹. The spectral range was 4000-400 cm⁻¹.
-
Data Processing: The spectrum of a blank KBr pellet was used as the background. The final spectrum is presented in terms of transmittance.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared in ethanol at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a concentration suitable for measurement (typically in the range of 1-10 µg/mL).
-
Instrumentation: UV-Vis absorption spectra were recorded on a dual-beam spectrophotometer.
-
Parameters: The spectral range was 200-400 nm with a scanning speed of 200 nm/min. Ethanol was used as the reference solvent.
-
Data Analysis: The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample was introduced directly into the ion source via a solid probe or after separation by gas chromatography.
-
Instrumentation: Mass spectra were obtained on a mass spectrometer operating in the electron ionization (EI) mode.
-
Parameters: The ionization energy was set to 70 eV. The mass analyzer was scanned over a range of m/z 50-500.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which are characteristic of the molecule's structure.
Visualization of the Comparison Workflow
The logical flow for the spectroscopic comparison of these isomers is outlined in the diagram below.
References
A Comparative Guide to 4-Chlorobenzophenone and Acetophenone as Triplet Sensitizers in Photochemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of photochemistry, the selection of an appropriate triplet sensitizer is paramount for the success of light-induced reactions. Triplet sensitizers are molecules that, upon absorption of light, efficiently populate their triplet excited state and then transfer this energy to a substrate, initiating a photochemical transformation. This guide provides a comprehensive comparison of two widely used triplet sensitizers: 4-chlorobenzophenone and acetophenone. By examining their photophysical properties, reaction mechanisms, and experimental considerations, this document aims to assist researchers in making an informed choice for their specific applications.
Photophysical Properties: A Quantitative Comparison
The efficacy of a triplet sensitizer is dictated by several key photophysical parameters. A high intersystem crossing (ISC) quantum yield (ΦISC), an appropriate triplet energy (ET), and a sufficiently long phosphorescence lifetime (τp) are crucial for efficient energy transfer. The following table summarizes the essential photophysical data for this compound and acetophenone.
| Property | This compound | Acetophenone |
| Molar Mass ( g/mol ) | 216.67 | 120.15 |
| UV Absorption Max (nm) | 258, 204[1] | ~240, 278 |
| Triplet Energy (ET) (kcal/mol) | ~69 | ~74 |
| Intersystem Crossing Quantum Yield (ΦISC) | ~1 | ~1[1][2] |
| Phosphorescence Lifetime (τp) | < 1 ms (for benzophenone)[3] | < 1 ms[3] |
Mechanism of Action: Triplet Sensitization
Both this compound and acetophenone function as triplet sensitizers, but their primary applications and mechanistic nuances can differ.
Acetophenone is a classic example of a triplet sensitizer that operates primarily through triplet-triplet energy transfer. Upon excitation to its singlet state (S₁), it undergoes rapid and efficient intersystem crossing to its triplet state (T₁). This long-lived triplet species can then collide with a substrate molecule, transferring its energy and promoting the substrate to its triplet state, which can then undergo the desired photochemical reaction.[3] This process is particularly useful in reactions such as [2+2] cycloadditions.[4]
This compound , a halogenated derivative of benzophenone, is widely utilized as a Type II photoinitiator in polymer chemistry.[5][6] Similar to acetophenone, it efficiently populates its triplet state upon UV irradiation. However, its primary role in many applications is to initiate radical polymerization. This is typically achieved in the presence of a co-initiator, often a tertiary amine. The excited triplet state of this compound abstracts a hydrogen atom from the amine, generating a ketyl radical and an aminoalkyl radical. The latter is highly reactive and initiates the polymerization of monomers.[6]
Experimental Workflows and Logical Relationships
To visually represent the processes involved in utilizing these triplet sensitizers, the following diagrams are provided.
Caption: General mechanism of triplet sensitization.
Caption: Photoinitiation by this compound.
Experimental Protocols
Accurate determination of photophysical parameters is crucial for selecting and applying a triplet sensitizer. Below are detailed methodologies for key experiments.
Determination of Triplet Energy (ET) by Phosphorescence Spectroscopy
Objective: To determine the energy of the lowest triplet state (T₁) by analyzing the phosphorescence spectrum.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sensitizer (e.g., 10⁻⁴ M) in a suitable solvent that forms a clear, rigid glass at low temperatures (e.g., a 2-methyltetrahydrofuran or an ethanol/methanol mixture). The solution should be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to prevent quenching of the triplet state by oxygen.
-
Instrumentation: Use a spectrofluorometer equipped with a low-temperature accessory (e.g., a liquid nitrogen dewar) and a phosphorescence detection mode (which involves a delay between excitation and emission detection).
-
Measurement:
-
Cool the sample to 77 K until a rigid glass is formed.
-
Record the phosphorescence emission spectrum by exciting the sample at its UV absorption maximum.
-
The triplet energy is determined from the highest energy (shortest wavelength) vibronic band in the phosphorescence spectrum, which corresponds to the 0-0 transition (the energy difference between the lowest vibrational levels of the T₁ and S₀ states).
-
-
Data Analysis: Convert the wavelength of the 0-0 transition (λ0-0) in nanometers to energy in kcal/mol using the following equation: ET (kcal/mol) = 2.86 x 104 / λ0-0 (nm)
Measurement of Intersystem Crossing Quantum Yield (ΦISC) by Laser Flash Photolysis
Objective: To determine the efficiency of the S₁ → T₁ transition.
Methodology:
-
Sample Preparation: Prepare a deoxygenated solution of the sensitizer in a suitable solvent (e.g., acetonitrile or benzene). A standard compound with a known triplet-triplet absorption extinction coefficient (εT) and ΦISC (e.g., benzophenone) is also prepared with a similar optical density at the excitation wavelength.
-
Instrumentation: A laser flash photolysis setup is required. This typically consists of a pulsed laser for excitation (e.g., a Nd:YAG laser), a monitoring light source, a monochromator, and a fast detector (e.g., a photomultiplier tube).
-
Measurement:
-
Excite the sample with a short laser pulse.
-
Monitor the change in absorbance at the wavelength of the triplet-triplet absorption maximum as a function of time.
-
The initial change in absorbance (ΔOD) immediately after the laser flash is proportional to the concentration of the triplet state formed.
-
-
Data Analysis (Comparative Method):
-
Measure the ΔOD for both the sample and the standard under identical experimental conditions (laser intensity, concentration, etc.).
-
The intersystem crossing quantum yield of the sample (ΦISC, sample) can be calculated using the following equation: ΦISC, sample = ΦISC, std * (ΔODsample / ΔODstd) * (εT, std / εT, sample)
-
The triplet-triplet extinction coefficient of the sample (εT, sample) can be determined by various methods, including the energy transfer method.
-
Conclusion
Both this compound and acetophenone are effective triplet sensitizers with high intersystem crossing quantum yields. The choice between them depends largely on the specific application.
-
Acetophenone is a versatile sensitizer for a wide range of photochemical reactions where triplet energy transfer to a substrate is the primary goal. Its slightly higher triplet energy may be advantageous for exciting substrates with higher triplet energy levels.
-
This compound excels as a photoinitiator in radical polymerization, particularly in UV curing applications. Its mechanism involving hydrogen abstraction from a co-initiator makes it highly efficient for generating the radicals necessary to drive polymerization.
Researchers should carefully consider the desired photochemical outcome, the nature of the substrate, and the experimental conditions when selecting the appropriate triplet sensitizer. The experimental protocols outlined in this guide provide a framework for characterizing these and other sensitizers to ensure optimal performance in photochemical systems.
References
- 1. Determination of Triplet Energies, Triplet Acquisitions- Oxford Instruments [andor.oxinst.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Novel Photoinitiators Challenge the Reign of 4-Chlorobenzophenone
For researchers, scientists, and drug development professionals at the forefront of innovation, the quest for more efficient and effective photoinitiators is relentless. This guide provides a comprehensive performance benchmark of emerging novel photoinitiators against the well-established Type II photoinitiator, 4-Chlorobenzophenone. Through a detailed analysis of experimental data and methodologies, this comparison aims to equip you with the critical information needed to select the optimal photoinitiator for your specific application.
Executive Summary
This compound (4-CBP) has long been a reliable and cost-effective photoinitiator for UV-curable coatings, inks, and adhesives.[1] As a Type II photoinitiator, it operates through a hydrogen abstraction mechanism, typically requiring a co-initiator like a tertiary amine to generate the free radicals that drive polymerization.[2][3] However, the landscape of photopolymerization is evolving, with novel photoinitiators offering the promise of higher initiation efficiency, faster curing speeds, and improved performance under modern light sources like LEDs.
This guide delves into the performance of two promising classes of novel photoinitiators—carbazole derivatives and benzophenone-triphenylamine hybrids—and compares their key performance metrics with those of this compound. The data presented is a synthesis of findings from various studies, highlighting the potential advantages of these new systems.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for this compound and the novel photoinitiator classes. It is important to note that direct comparative studies under identical conditions are limited, and performance can vary based on the specific monomer, co-initiator, light source, and other experimental parameters.
Table 1: General Properties of Photoinitiators
| Photoinitiator Class | Type | Key Advantages | Key Disadvantages |
| This compound | Type II | Cost-effective, reliable, good anti-yellowing properties.[1] | Requires a co-initiator, can have a noticeable odor. |
| Carbazole Derivatives | Often Type II | High molar extinction coefficients, can act as monocomponent initiators, good performance with LED sources. | Can be more expensive to synthesize. |
| Benzophenone-Triphenylamine Hybrids | Type II | Excellent absorption properties, high final conversions and polymerization rates, potential for better migration stability.[4][5] | Synthesis can be complex. |
Table 2: Performance Metrics in Acrylate Polymerization
| Photoinitiator System | Monomer | Light Source | Polymerization Rate (Rp) | Final Conversion (%) |
| Benzophenone/Amine | Acrylate | Mercury Lamp | Varies | ~60-80%[2] |
| Benzophenone-Carbazole (BPC2) | Acrylate | LED@365nm | High | ~65%[6] |
| Benzophenone-Triphenylamine (TBP-TPA) | Acrylate | LED@365nm & 405nm | Very High | >70%[4][5] |
Note: The data in Table 2 is compiled from multiple sources and should be considered indicative of relative performance. Absolute values can vary significantly with experimental conditions.
Experimental Protocols: Methodologies for Key Experiments
To ensure a standardized and reproducible comparison of photoinitiator performance, the following experimental protocols are recommended.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique for determining the kinetics of photopolymerization by measuring the heat flow associated with the reaction.
Objective: To determine and compare the polymerization rate (Rp) and final monomer conversion of an acrylate formulation initiated by different photoinitiators.
Instrumentation: A differential scanning calorimeter equipped with a UV light source.
Sample Preparation:
-
Prepare a photopolymerizable formulation by dissolving the photoinitiator (e.g., 1-3 wt%) and any co-initiator in the acrylate monomer.
-
Place a small, precisely weighed amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan.
Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at the desired isothermal temperature (e.g., 25°C).
-
Irradiate the sample with a UV light source of a specific wavelength and intensity.
-
Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The final conversion can be calculated by comparing the measured ΔH_total to the theoretical heat of polymerization for the specific monomer.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy is used to monitor the disappearance of reactive functional groups (e.g., acrylate double bonds) in real-time during photopolymerization, providing a direct measure of monomer conversion.
Objective: To determine the photopolymerization kinetics by tracking the conversion of monomer to polymer over time.
Instrumentation: An FTIR spectrometer equipped with a UV/Vis light source and a suitable sample holder (e.g., KBr plates with a spacer).
Sample Preparation:
-
Prepare the photopolymerizable formulation as described for Photo-DSC.
-
Place a drop of the liquid formulation between two KBr plates separated by a spacer of known thickness (e.g., 25 µm) to create a thin film.
Procedure:
-
Mount the sample holder in the FTIR spectrometer.
-
Position the UV/Vis light source to irradiate the sample uniformly.
-
Record an initial IR spectrum before UV irradiation to establish the baseline absorbance of the acrylate double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹).
-
Initiate UV irradiation and simultaneously start collecting IR spectra at regular, short intervals (e.g., every 0.5-1 second).
-
Continue data collection until the peak corresponding to the acrylate double bond no longer decreases, indicating the end of the reaction.
Data Analysis:
-
The percentage of conversion at any given time (t) is calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area of the acrylate double bond and Aₜ is the peak area at time t.
-
Plotting the conversion versus time provides the polymerization kinetics profile.
Mandatory Visualization: Diagrams of Key Processes
To visually represent the concepts and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of a Type II Photoinitiator like this compound.
Caption: General workflow for comparing photoinitiator performance.
Conclusion: The Future of Photoinitiation
While this compound remains a viable and economical choice for many standard applications, the development of novel photoinitiators like carbazole derivatives and benzophenone-triphenylamine hybrids presents exciting opportunities for enhancing the performance of photopolymerizable systems.[4][5] These new initiators often exhibit superior performance, particularly with modern LED light sources, leading to faster cure times and higher monomer conversion.
The choice between these photoinitiators will ultimately depend on the specific requirements of the application, including the desired cure speed, the light source available, and cost considerations. For researchers and developers pushing the boundaries of material science and drug delivery, exploring these novel photoinitiators could be a key step in unlocking new levels of performance and innovation. The experimental protocols provided in this guide offer a standardized framework for conducting in-house comparative studies to determine the optimal photoinitiator system for a given application.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Novel Photoinitiators Based on Benzophenone-Triphenylamine Hybrid Structure for LED Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Chlorobenzophenone: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Chlorobenzophenone is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This substance is considered a hazardous material, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Standard |
| Eye Protection | Goggles | European Standard EN 166 or OSHA 29 CFR 1910.133 |
| Hand Protection | Protective gloves | Inspect prior to use |
| Skin and Body | Long-sleeved clothing | N/A |
| Respiratory | NIOSH/MSHA or European Standard EN 136 approved respirator | For large spills or inadequate ventilation |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.[1][2][3]
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, clean, dry, and sealable container.[4]
-
Label the container clearly as "Hazardous Waste: this compound".
-
Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
2. Accidental Spill Cleanup:
-
In the event of a spill, immediately evacuate unnecessary personnel and ensure the area is well-ventilated.[7][8]
-
For dry spills: Use dry cleanup procedures to avoid generating dust.[4] Sweep or shovel the material into a suitable container for disposal.[4][5][8]
-
For wet spills: Absorb the spill with inert material (e.g., sand, earth) and place it in a labeled container for disposal.[4]
-
After cleanup, wash the area with large amounts of water, preventing runoff into drains.[4] If contamination of drains or waterways occurs, notify emergency services immediately.[4]
3. Disposal of Empty Containers:
-
Empty containers may still retain chemical residues and should be treated as hazardous.[4]
-
Do not reuse empty containers.[9]
-
Puncture containers to prevent reuse and dispose of them at an authorized landfill or through a licensed disposal company.[1][4]
4. Final Disposal:
-
All waste containing this compound must be disposed of through an authorized hazardous or special waste collection point.[2][3][4]
-
Consult your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company to ensure compliance with all applicable regulations.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Regulatory and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes key hazard and transportation information.
| Parameter | Classification | Reference |
| OSHA Hazard Communication | Hazardous Substance | [1] |
| DOT Transport Classification | UN3077, Environmentally hazardous substance, solid, n.o.s. | [9] |
| Transport Hazard Class | 9 | [9] |
| Packing Group | III | [9] |
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the material.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.fr [fishersci.fr]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. lobachemie.com [lobachemie.com]
- 9. lgcstandards.com [lgcstandards.com]
Personal protective equipment for handling 4-Chlorobenzophenone
Essential Safety and Handling of 4-Chlorobenzophenone
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of this compound (CAS No. 134-85-0), a common laboratory chemical. Adherence to these guidelines is critical to ensure personal safety and proper disposal.
Chemical and Physical Properties
| Property | Value |
| Appearance | Off-white to beige crystalline powder[1][2] |
| Molecular Formula | C13H9ClO[1] |
| Molecular Weight | 216.66 g/mol [1] |
| Melting Point | 74 - 77 °C[1][2] |
| Boiling Point | 195 - 196 °C at 23 hPa[1] |
| Solubility | Insoluble in water[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles approved under standards such as EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][3][4] | To prevent eye contact which can cause serious irritation.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and other protective clothing to prevent skin exposure.[2][3][5] | To prevent skin contact which can cause irritation.[2][3][4] |
| Respiratory Protection | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1] In case of inadequate ventilation, a NIOSH-approved respirator should be worn.[5] | To prevent respiratory tract irritation from dust inhalation.[2][3][4] |
Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risks.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[1][2][3]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid material.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5]
-
Clothing: Remove and wash contaminated clothing before reuse.[2][4]
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]
-
Keep away from strong oxidizing agents.[1]
First Aid and Emergency Procedures
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] If irritation persists, seek medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2] If skin irritation occurs, get medical advice/attention.[4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][3][4] If you feel unwell, call a poison center or doctor.[3][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting.[3][4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
-
Contaminated Packaging: Dispose of as unused product in a suitable, closed container.[1]
Visual Guides for Safe Handling
To further aid in understanding the necessary safety protocols, the following diagrams illustrate the operational workflow for handling this compound and the logical relationship between hazards and control measures.
Caption: Workflow for safely handling this compound.
Caption: Relationship between hazards and control measures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
